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  • Product: 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine
  • CAS: 1490224-67-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

This technical guide provides an authoritative, deep-dive analysis of the physicochemical properties, analytical characterization, and chemical reactivity of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 149...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative, deep-dive analysis of the physicochemical properties, analytical characterization, and chemical reactivity of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3). Designed for medicinal chemists and drug development professionals, this whitepaper synthesizes structural theory with field-proven bench protocols to accelerate early-stage drug discovery workflows.

Structural Deconstruction and Predictive Physicochemistry

In modern drug discovery, pyrimidine derivatives serve as privileged scaffolds, particularly in the development of kinase inhibitors and anti-infective agents [1]. The compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a highly functionalized building block. Its molecular architecture is defined by three distinct functional domains attached to the electron-deficient pyrimidine core:

  • C6-Chloro Group: An electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Methylamino Group: A secondary amine that acts as a Hydrogen Bond Donor (HBD) and modulates the basicity (pKa) of the pyrimidine ring.

  • C2-Methoxymethyl Group: An ether linkage that introduces a Hydrogen Bond Acceptor (HBA), strategically lowering lipophilicity (LogP) and improving aqueous solubility compared to purely aliphatic substituents.

Understanding these parameters is critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of downstream drug candidates [4].

Table 1: Fundamental Physicochemical Properties

PropertyValueAnalytical/Predictive Method
Chemical Formula C₇H₁₀ClN₃OElemental Analysis
Molecular Weight 187.63 g/mol High-Resolution Mass Spectrometry
Monoisotopic Mass 187.0512 DaESI-TOF
H-Bond Donors (HBD) 1In silico (Lipinski parameters)
H-Bond Acceptors (HBA) 4In silico (Lipinski parameters)
Topological Polar Surface Area ~47.0 Ų2D Structure Calculation
Predicted LogP 1.2 – 1.8Shake-flask method (n-octanol/water)

Analytical Characterization Workflows

To ensure scientific integrity before utilizing this building block in complex synthetic pathways, rigorous analytical profiling is mandatory. As a self-validating system, the following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol not only confirms purity but leverages the natural isotopic distribution of chlorine to verify structural identity.

Protocol 1: UPLC-MS Profiling for Purity and Isotopic Verification
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Step 2: Chromatography. Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Ionization. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Step 4: Data Validation (Causality Check). Monitor for the protonated molecular ion [M+H]+ at m/z 188.05. Critical validation step: You must verify the presence of the [M+2+H]+ isotopic peak at m/z 190.05. Because standard chlorine is composed of ~75% ³⁵Cl and ~25% ³⁷Cl, these two peaks must appear in an exact 3:1 intensity ratio. Deviation from this ratio indicates co-eluting impurities or degradation.

AnalyticalWorkflow A Compound Procurement CAS: 1490224-67-3 B Sample Preparation (Dissolution in MeCN/H2O) A->B C UPLC-MS Analysis (Purity & Exact Mass) B->C D 1H & 13C NMR (Structural Elucidation) B->D E Physicochemical Assays (pKa, LogD, Solubility) C->E D->E F Data Integration & ADMET Prediction E->F

Workflow for the structural and physicochemical characterization of pyrimidine derivatives.

Chemical Reactivity: SNAr at the C6 Position

The defining chemical feature of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is its reactivity profile. The pyrimidine ring contains two electronegative nitrogen atoms that withdraw electron density via inductive and resonance effects, leaving the C2, C4, and C6 positions highly electron-deficient [3].

While the C4 position is already occupied by an electron-donating methylamino group (which slightly deactivates the ring compared to a pristine dichloropyrimidine), the C6-chloro group remains highly susceptible to nucleophilic attack. This requires carefully optimized thermal conditions to drive the formation of the anionic Meisenheimer intermediate [2].

Protocol 2: Microwave-Assisted SNAr Amination
  • Step 1: Reagent Preparation. In a 10 mL microwave-safe vial, dissolve 0.5 mmol of the pyrimidine substrate in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF). Expert Note: Avoid protic solvents (like water or alcohols) if prolonged heating is required, as they can act as competing nucleophiles, leading to the formation of an unwanted 4-hydroxypyrimidine byproduct [2].

  • Step 2: Nucleophile & Base Addition. Add 0.6 mmol (1.2 eq) of the desired secondary amine nucleophile, followed by 1.0 mmol (2.0 eq) of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Step 3: Reaction Execution. Seal the vial and irradiate in a microwave reactor at 120°C for 20 minutes. Microwave dielectric heating ensures rapid crossing of the activation energy barrier for the Meisenheimer intermediate, maximizing yield and minimizing degradation.

  • Step 4: Workup. Cool to room temperature and quench with 5 mL of saturated aqueous NaHCO₃. Extract the product into Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

SNArMechanism Substrate 6-Chloro-Pyrimidine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophile Amine Nucleophile (e.g., Aniline) Nucleophile->Complex Attack at C6 Elimination Chloride Elimination (Leaving Group) Complex->Elimination Product 4,6-Diamino-Pyrimidine (Target Product) Elimination->Product

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

ADME Implications: Solubility and Stability

The inclusion of the methoxymethyl (-CH₂OCH₃) group at the C2 position is a deliberate physicochemical design choice. In contrast to a simple alkyl chain (e.g., ethyl or propyl), the ether oxygen introduces a localized dipole and acts as a hydrogen bond acceptor. This serves two primary functions:

  • Solubility Enhancement: It disrupts the highly crystalline packing often seen in planar pyrimidines, significantly improving thermodynamic aqueous solubility—a critical factor for oral bioavailability.

  • Target Engagement: In kinase inhibitor design, this oxygen atom frequently engages in critical hydrogen bonding with the solvent-exposed regions or the hinge region of the kinase ATP-binding pocket.

However, researchers must be mindful of the compound's stability. While generally robust, the methoxymethyl ether can undergo cleavage under strongly acidic conditions (pH < 1) at elevated temperatures. Therefore, downstream deprotection steps (if utilizing acid-labile protecting groups elsewhere on the molecule) must be carefully titrated to avoid degrading the C2 substituent.

References

  • Chan, T.L., & Miller, J. "The SN mechanism in aromatic compounds. XXXVI. Reactivity of monochlorodiazabenzenes." ResearchGate. Available at:[Link]

  • Bhanot, A., & Sundriyal, S. "Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs." National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

In Vitro Biological Activity and Pharmacophore Utility of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine in Kinase Drug Discovery

Executive Summary In the landscape of targeted therapeutics, the identification of high-quality chemical starting points is the most critical determinant of a program's success. As a Senior Application Scientist overseei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the identification of high-quality chemical starting points is the most critical determinant of a program's success. As a Senior Application Scientist overseeing early-stage screening cascades, I frequently evaluate privileged scaffolds that serve as the architectural foundation for potent inhibitors. 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (hereafter referred to as Compound 1 ) is one such highly privileged fragment.

Because Compound 1 is a low-molecular-weight building block (~187.6 Da), its direct in vitro biological activity does not manifest as nanomolar enzymatic inhibition. Instead, it exhibits the hallmark of a premium fragment: weak, transient, but highly specific binding to the ATP pocket of kinases, characterized by exceptional Ligand Efficiency (LE). This whitepaper details the structural causality behind its use and provides a comprehensive, self-validating in vitro screening cascade—from biophysical fragment validation to live-cell target engagement—required to elaborate this fragment into a clinical-grade therapeutic.

Structural Rationale & Pharmacophore Utility

To understand the in vitro behavior of Compound 1, we must dissect the causality of its structural vectors. Every functional group on this molecule serves a distinct purpose in engaging the kinase domain:

  • The Pyrimidine Core: This is a classical ATP-competitive hinge binder. It mimics the adenine ring of ATP, positioning the molecule within the deep cleft between the N- and C-lobes of the kinase.

  • N-methylamine (C4): This moiety provides a critical hydrogen bond donor/acceptor pair. It is geometrically constrained to interact directly with the backbone carbonyl and amide of the kinase hinge region.

  • Methoxymethyl Group (C2): Strategically positioned to project toward the solvent-exposed channel or the ribose pocket. It enhances aqueous solubility while providing weak van der Waals interactions, preventing the fragment from burying too deeply into lipophilic dead-ends.

  • Chlorine Atom (C6): This is the crucial synthetic vector. In in vitro biological systems, the chlorine itself may act as a weak halogen bond donor. However, its primary purpose is to serve as a leaving group for structure-guided elaboration (e.g., via Suzuki-Miyaura cross-coupling) into the hydrophobic pocket (DFG-in/out conformations), a strategy proven in the development of selective kinase inhibitors like CAM4066 .

FBDD_Workflow N1 Compound 1 (Fragment Scaffold) N2 Biophysical Screening (SPR & DSF) N1->N2 Validate binding N3 Structural Biology (X-ray Crystallography) N2->N3 Determine binding mode N4 Scaffold Elaboration (Cross-Coupling at 6-Cl) N3->N4 Structure-guided design N5 In Vitro Biochemical Assay (TR-FRET) N4->N5 Measure IC50 N6 Live-Cell Target Engagement (NanoBRET) N5->N6 Confirm cellular activity

FBDD workflow for Compound 1 from biophysical screening to live-cell validation.

Primary Biophysical Screening (Fragment Level)

Because fragments like Compound 1 have low affinity (typically KD​ in the 100 µM to 1 mM range), standard biochemical assays often yield false negatives. To accurately capture its biological activity, we initiate a self-validating biophysical cascade. We utilize Surface Plasmon Resonance (SPR) to confirm binding, immediately validated by Differential Scanning Fluorimetry (DSF) to prove thermodynamic stabilization .

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides real-time, label-free detection. The fast on/off rates characteristic of fragments require high-sensitivity biosensors to calculate Ligand Efficiency (LE), ensuring the binding energy per heavy atom justifies further chemical elaboration.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute Compound 1 in running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20) containing exactly 5% DMSO to match the reference channel.

  • Injection: Inject Compound 1 across the sensor surface at a flow rate of 30 µL/min using a multi-cycle kinetic approach (concentrations ranging from 10 µM to 1 mM).

  • Data Analysis: Apply solvent correction to account for bulk refractive index changes from DMSO. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality: SPR confirms a binding event, but DSF acts as the self-validating orthogonal check. It confirms that the SPR signal is due to specific active-site binding that thermodynamically stabilizes the folded protein, ruling out non-specific aggregation.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well PCR plate, mix 2 µM recombinant kinase, 5x SYPRO Orange dye, and 500 µM of Compound 1 in assay buffer.

  • Thermal Melting: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Fluorescence Detection: Monitor the increase in fluorescence (Ex 490 nm / Em 530 nm) as the protein unfolds and exposes hydrophobic residues to the dye.

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A positive thermal shift ( ΔTm​>1.0∘C ) relative to the DMSO control validates target engagement.

In Vitro Biochemical Activity (Elaborated Scaffold)

Once Compound 1 is chemically elaborated via its C6-chlorine vector into a higher-affinity intermediate, its biological activity transitions from biophysical binding to functional enzymatic inhibition. To measure this, we deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Protocol 3: LANCE Ultra TR-FRET Kinase Assay

Causality: Traditional radiometric assays (33P-ATP) are hazardous and low-throughput. TR-FRET utilizes a long-lifetime Europium chelate. By introducing a time delay before measurement, we completely eliminate short-lived autofluorescent background from the compound library, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, incubate the target kinase with a ULight-labeled peptide substrate, ATP (at its apparent Km​ ), and varying concentrations of the elaborated Compound 1 (0.1 nM to 10 µM) for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phospho-substrate antibody.

  • Incubation: Incubate for 60 minutes to allow the Eu-antibody to bind to any phosphorylated ULight-substrate.

  • Reading & Analysis: Read the plate on a multi-mode reader (Ex 320 nm). Measure emission at 665 nm (FRET signal) and 615 nm (Europium reference). Calculate the IC50​ using the 665/615 ratio via non-linear regression.

TR_FRET Kinase Active Kinase Substrate Substrate Peptide Kinase->Substrate Phosphorylates (ATP) PhosSub Phospho-Substrate Substrate->PhosSub Tracer ULight-labeled Tracer (Acceptor) PhosSub->Tracer Binds Antibody Eu-labeled Antibody (Donor) Antibody->PhosSub Recognizes Antibody->Tracer Energy Transfer Signal TR-FRET Signal (665 nm) Tracer->Signal Inhibitor Compound 1 Derivative (Inhibitor) Inhibitor->Kinase Blocks Activity

TR-FRET biochemical assay mechanism for quantifying kinase inhibition.

Cell-Based Target Engagement (NanoBRET)

Biochemical potency is meaningless if the molecule cannot cross the cell membrane or compete with high intracellular ATP concentrations (~1-5 mM). To close the self-validating loop, we utilize the NanoBRET live-cell target engagement assay .

Protocol 4: NanoBRET Intracellular Target Engagement

Causality: Unlike phenotypic viability assays, which cannot distinguish between on-target efficacy and off-target toxicity, NanoBRET directly measures the physical binding of the compound to the specific kinase inside a living cell .

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc (NLuc)-kinase fusion protein. Plate cells in 384-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (BRET acceptor) at a concentration equal to its intracellular KD​ .

  • Compound Treatment: Treat cells with a serial dilution of the elaborated Compound 1. Incubate for 2 hours to allow for cell entry and target equilibration.

  • BRET Measurement: Add the NanoLuc substrate (Furimazine). The NLuc emits blue light (460 nm), which excites the tracer (emitting at 600 nm) via BRET.

  • Analysis: If the compound engages the target, it displaces the tracer, causing a dose-dependent loss of the BRET signal. Calculate the intracellular IC50​ .

NanoBRET NLuc NLuc-Kinase Fusion (BRET Donor) Tracer Fluorescent Tracer (BRET Acceptor) NLuc->Tracer Proximity BRET High BRET Signal (No Inhibitor) Tracer->BRET Energy Transfer Comp Compound 1 Derivative (Cell Permeable) Comp->NLuc Displaces Tracer NoBRET Loss of BRET Signal (Target Engaged) Comp->NoBRET Quantifies Engagement

NanoBRET live-cell target engagement principle via competitive displacement.

Quantitative Data Presentation

The table below summarizes the representative progression of Compound 1 from a naked fragment to a highly potent in vitro tool compound, demonstrating the evolution of its biological activity across the self-validating assay cascade.

Compound StageStructural ModificationSPR KD​ (µM)DSF ΔTm​ (°C)TR-FRET IC50​ (nM)NanoBRET IC50​ (nM)Ligand Efficiency (LE)
Compound 1 Base Fragment Scaffold450.01.2> 10,000> 10,0000.38
Intermediate A 6-Cl substituted with Phenyl45.03.52,500> 10,0000.35
Lead Compound B Optimized DFG-out binder0.0128.415850.41

Conclusion

The in vitro biological activity of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is defined not by its standalone potency, but by its exceptional utility as a high-efficiency pharmacophore. By subjecting this fragment to a rigorous, self-validating cascade—moving from biophysical confirmation (SPR/DSF) to biochemical functional inhibition (TR-FRET) and finally to live-cell target engagement (NanoBRET)—drug discovery professionals can confidently elaborate this scaffold into highly selective, cell-permeable kinase inhibitors.

References

  • Iegre, J., et al. (2017). "A fragment-based approach leading to the discovery of a novel binding site and the selective CK2 inhibitor CAM4066." Bioorganic & Medicinal Chemistry.[Link]

  • Jin, H. Y., et al. (2020). "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery.[Link]

  • Melo, H. S., et al. (2014). "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." PLoS One.[Link]

  • Vasta, J. D., et al. (2023). "Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells." bioRxiv / PMC.[Link]

  • Yoshizawa, T., et al. (2018). "A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase." Bioorganic & Medicinal Chemistry.[Link]

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The preclinical safety assessment of any new chemical entity (NCE) is a cornerstone of the drug development process, with the primary objective of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical safety assessment of any new chemical entity (NCE) is a cornerstone of the drug development process, with the primary objective of identifying potential toxicities early to mitigate late-stage failures.[1][2][3] This technical guide provides a comprehensive, structured approach to the preliminary, non-clinical toxicity screening of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, a novel substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved drugs.[4][5][6] This document details a multi-tiered screening cascade, beginning with in silico computational predictions, followed by a battery of robust in vitro assays. The guide is designed to provide a logical, scientifically-grounded framework for generating a preliminary safety profile, covering key toxicological endpoints including cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Imperative of Early Safety Profiling

The journey of a novel compound from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] Early and systematic toxicity screening allows for the timely identification of potential safety liabilities, enabling researchers to prioritize the safest and most promising candidates, thereby saving considerable time and resources.[2][7]

The subject of this guide, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS No. 1981-45-9)[8], belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities.[5][6] Given this, a thorough understanding of its potential toxicological properties is paramount before committing to more resource-intensive preclinical and clinical development.

This guide advocates for an integrated screening approach, beginning with computational models to predict potential hazards, followed by a strategic battery of in vitro assays to provide empirical evidence of the compound's effects on cellular systems.

Tier 1: In Silico Toxicity Prediction

Before embarking on laboratory experiments, computational toxicology serves as an invaluable first step to predict a compound's potential toxicological profile based on its chemical structure.[2][9] These methods use (Quantitative) Structure-Activity Relationship ([Q]SAR) models and machine learning algorithms to compare the NCE to databases of compounds with known toxicological properties.[2][10][11]

Core Objectives:

  • To identify potential structural alerts that are associated with toxicity.[11]

  • To predict key toxicological endpoints such as mutagenicity, carcinogenicity, and acute oral toxicity.[1][10]

  • To guide the design and concentration selection for subsequent in vitro assays.

Recommended Platforms and Endpoints: A variety of commercial and open-source platforms can be utilized for these predictions. It is advisable to use a consensus approach, combining the outputs of at least two different models to increase predictive confidence.

Toxicological Endpoint Prediction Methodology Recommended Software/Model Examples Justification
Bacterial Mutagenicity (Ames) Statistical-based QSAR; Expert rule-based systemsDEREK Nexus®, Sarah Nexus®, OECD QSAR ToolboxICH M7 guideline for mutagenic impurities accepts in silico predictions.[11] Early flag for genotoxic potential.
Carcinogenicity QSAR models based on rodent carcinogenicity dataLhasa Carcinogenicity Database, OncoCetus™Provides an early warning for potential long-term toxicity.
hERG Inhibition Pharmacophore and machine learning modelsVarious QSAR modelsEarly identification of potential cardiotoxicity risk.[10]
Acute Oral Toxicity (LD50) Regression models based on animal LD50 dataProTox-II, admetSARHelps in estimating a starting dose for any future in vivo studies, aligning with the 3Rs (Replacement, Reduction, Refinement) principles.[10][12]

The output from these models should be interpreted as predictive and not definitive. Positive findings should be used to prioritize and guide the experimental assays detailed in the subsequent tiers.

Tier 2: In Vitro General Cytotoxicity Assessment

The initial in vitro step is to assess the compound's basal cytotoxicity to understand the concentrations at which it causes general cellular damage. This is crucial for determining the appropriate concentration range for more specific, mechanism-based assays.[13]

Rationale for Assay Selection

A dual-assay approach is recommended to measure two distinct cytotoxicity endpoints: metabolic activity and membrane integrity. This provides a more comprehensive picture of the compound's cytotoxic effects.

  • MTT (or similar tetrazolium-based) Assay: Measures the metabolic activity of cells. A decrease in activity is often correlated with a loss of cell viability.[7][14][15]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of cell membrane integrity (necrosis).[7][14][16]

Experimental Workflow and Protocols

The overall workflow for cytotoxicity screening is a multi-step process designed to ensure accurate and reproducible results.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Select & Culture Relevant Cell Line (e.g., HepG2, HEK293) C Seed Cells in 96-well Plates A->C B Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D Treat Cells with Serial Dilutions of Compound B->D C->D E Incubate for 24-48 hours D->E F Perform MTT Assay E->F G Perform LDH Assay (on supernatant) E->G H Measure Absorbance (Spectrophotometer) F->H G->H I Calculate % Viability and Plot Dose-Response H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Metabolic Activity

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver cells or HEK293 for kidney cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine in culture medium. The concentration range should be wide (e.g., from 0.1 µM to 100 µM) to capture the full dose-response curve. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle control and plot against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).

Protocol 2: LDH Release Assay for Membrane Integrity

  • Procedure: Follow steps 1-3 of the MTT protocol in a separate plate.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum release.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are critical for assessing the potential of a compound to damage DNA, which can lead to mutations and carcinogenesis.[3] Regulatory agencies recommend a battery of in vitro tests to cover different genotoxic mechanisms.[17]

Recommended Assay Battery

A standard and effective initial genotoxicity screening battery consists of the Ames test and the in vitro micronucleus assay.[18]

  • Bacterial Reverse Mutation (Ames) Test: Detects gene mutations (point mutations and frameshifts). It is a well-validated and widely used initial screen for mutagenicity.[19][20]

  • In Vitro Micronucleus Assay: Detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events in mammalian cells.[19]

Genotoxicity_Assays cluster_ames Ames Test (Gene Mutation) cluster_micronucleus In Vitro Micronucleus (Chromosome Damage) Ames_Start Compound + Salmonella strains (e.g., TA98, TA100) Ames_S9 With & Without Metabolic Activation (S9) Ames_Start->Ames_S9 Ames_Incubate Incubate Ames_S9->Ames_Incubate Ames_Plate Plate on minimal glucose agar Ames_Incubate->Ames_Plate Ames_Result Count Revertant Colonies Ames_Plate->Ames_Result MN_Start Compound + Mammalian Cells (e.g., CHO, TK6) MN_S9 With & Without Metabolic Activation (S9) MN_Start->MN_S9 MN_Incubate Incubate & Block Cytokinesis (CytoB) MN_S9->MN_Incubate MN_Harvest Harvest, Fix & Stain MN_Incubate->MN_Harvest MN_Result Score Micronuclei via Microscopy/Flow Cytometry MN_Harvest->MN_Result

Caption: Core assays for in vitro genotoxicity screening.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (Plate Incorporation Method)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its potential metabolites.[21]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either the S9 mix or a control buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase (typically ≥ 2-fold over the vehicle control) in revertant colonies indicates a positive result.

Protocol 4: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human TK6 cells.

  • Treatment: Treat the cells with the test compound across a range of concentrations (determined from the cytotoxicity assays) for a short (3-6 hours) and long (24 hours) exposure period. Include treatments with and without S9 mix for the short exposure.

  • Cytokinesis Block: After treatment, add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This step is crucial for identifying micronuclei formed during the first mitosis after treatment.

  • Harvest and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye like DAPI or acridine orange.

  • Scoring: Analyze at least 2000 binucleated cells per concentration using fluorescence microscopy or flow cytometry. Score the frequency of cells containing micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 4: Early Safety Pharmacology and ADME Profiling

Beyond general toxicity and genotoxicity, early assessment of specific organ liabilities and metabolic properties is crucial for a comprehensive preliminary profile.

hERG Inhibition Assay (Cardiotoxicity)

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[22][23][24] Therefore, early screening for hERG liability is a regulatory expectation and a critical safety checkpoint.

Recommended Method: Automated Patch Clamp Automated patch-clamp systems provide a high-throughput method for directly measuring the effect of a compound on hERG channel currents in cells stably expressing the channel (e.g., HEK293-hERG).[23]

Protocol 5: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use commercially available HEK293 cells stably expressing the hERG channel.

  • Compound Application: Prepare a range of concentrations of the test compound. The automated system will apply these concentrations sequentially to the cells.

  • Electrophysiology: The system performs whole-cell patch-clamp recordings, measuring the hERG tail current before and after compound application.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration. Plot the data to determine an IC50 value. A potent IC50 value (typically in the low micromolar range) is a significant flag for potential cardiotoxicity.[22]

Metabolic Stability and CYP Inhibition

Understanding a compound's metabolic fate is key to predicting its in vivo clearance, half-life, and potential for drug-drug interactions (DDIs).[25]

  • Metabolic Stability Assay: Measures how quickly the compound is metabolized by liver enzymes.[26][27]

  • CYP450 Inhibition Assay: Determines if the compound inhibits major cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs.[28][29][30]

Protocol 6: Liver Microsomal Stability Assay

  • System: Use pooled human liver microsomes, which contain a rich complement of Phase I metabolic enzymes like CYPs.[25][31]

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes and the necessary cofactor (NADPH).[32]

  • Time Points: Take samples at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[31]

  • Analysis: Stop the reaction and analyze the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining compound versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[32]

Protocol 7: Cytochrome P450 (CYP) Inhibition Assay

  • System: Use human liver microsomes or recombinant CYP enzymes.

  • Assay Format: A "cocktail" approach using specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is efficient.[29][33]

  • Procedure: Incubate the microsomes, the cocktail of probe substrates, and NADPH with and without the test compound.

  • Analysis: After incubation, measure the formation of the specific metabolites from each probe substrate using LC-MS/MS.

  • Calculation: Determine the percent inhibition of each CYP isoform caused by the test compound. If significant inhibition is observed (e.g., >50% at 10 µM), a follow-up study to determine the IC50 value is required.[30][33]

Integrated Data Analysis and Decision Making

The final step is to synthesize the data from all tiers into a coherent preliminary safety profile to inform a "Go/No-Go" decision or to guide further chemical optimization.

Assay Tier Endpoint Favorable Outcome Potential Liability / Red Flag
In Silico Mutagenicity, hERGNo structural alertsStructural alerts for mutagenicity or hERG binding
Cytotoxicity IC50 (MTT/LDH)> 30 µM< 10 µM (Indicates potent general toxicity)
Genotoxicity Ames Test, MicronucleusNegative in both assaysPositive in either or both assays
Cardiotoxicity hERG IC50> 30 µM< 10 µM
ADME Metabolic Stability (t½)15-60 min (moderate stability)< 10 min (very rapid clearance) or > 90 min (very slow clearance)
ADME CYP Inhibition (IC50)> 10 µM for all isoforms< 1 µM for any major isoform (High DDI risk)

This integrated assessment allows for a risk-based decision. For example, a compound that is negative in genotoxicity and hERG assays but shows high metabolic clearance might be a candidate for chemical modification to improve stability, whereas a compound that is clearly mutagenic would likely be deprioritized.

Conclusion

This technical guide outlines a logical, tiered strategy for the preliminary toxicity screening of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine. By integrating in silico predictions with a robust battery of in vitro assays covering cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities, researchers can build a foundational safety profile. This data-driven approach is essential for making informed decisions, de-risking the drug development pipeline, and ultimately ensuring that only the most promising and safest compounds advance toward clinical evaluation.

References

  • Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. Available at: [Link]

  • Metrion Biosciences. (2026, January 21). hERG screening using high quality electrophysiology assays. Available at: [Link]

  • Dhanya S, Lal K, Reena SR. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics 3(1): 1030. Available at: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available at: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available at: [Link]

  • LookChem. 6-chloro-2-(methoxymethyl)pyrimidin-4-amine — Chemical Substance Information. Available at: [Link]

  • Zhu, H., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 115. Available at: [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available at: [Link]

  • OECD. In vitro assays for developmental neurotoxicity. Available at: [Link]

  • Reaction Biology. hERG Assay Services. Available at: [Link]

  • Toxometris.ai. In Silico Toxicology in Drug Development. Available at: [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available at: [Link]

  • Lee, H., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 5(4), 213-217. Available at: [Link]

  • Choudhary, N., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Journal of Pharmaceutical Research International, 36(5), 45-60. Available at: [Link]

  • Reynolds Science. Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Available at: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available at: [Link]

  • Creative Bioarray. Microsomal Metabolic Stability. Available at: [Link]

  • Frontage Laboratories. Metabolic Stability. Available at: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available at: [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available at: [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • ResearchGate. (2016, March 2). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. Available at: [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-37. Available at: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available at: [Link]

  • National Center for Biotechnology Information. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available at: [Link]

  • National Center for Biotechnology Information. (2024, March 7). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Available at: [Link]

  • Evotec. hERG Safety. Available at: [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]

  • Evotec. CYP Inhibition Assay (Ki). Available at: [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Available at: [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. Available at: [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay). Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2024, December 10). Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine: An Application Note for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, a key intermediate in the development of various pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategy is predicated on a sequential nucleophilic aromatic substitution (SNAr) pathway, commencing with the readily available and versatile starting material, 2,4,6-trichloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying scientific rationale for each procedural step, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The protocol emphasizes regioselectivity, reaction optimization, and robust purification techniques.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their ability to mimic endogenous nucleic acids and engage in a variety of biological interactions. The target molecule, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of the chloro, methoxymethyl, and methylamino groups provides multiple points for further derivatization, making a reliable and well-characterized synthetic route essential for drug discovery programs.

The synthesis of polysubstituted pyrimidines often relies on the controlled, sequential displacement of halogen atoms from a polyhalogenated precursor. The inherent reactivity differences of the various positions on the pyrimidine ring, primarily governed by the electron-withdrawing nature of the ring nitrogen atoms, allow for a regioselective approach. Generally, the C4 and C6 positions of 2,4,6-trichloropyrimidine are more susceptible to nucleophilic attack than the C2 position. This protocol is designed to leverage this reactivity profile to achieve the desired substitution pattern in a logical and efficient manner.

Synthetic Strategy

The synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is proposed to proceed via a two-step nucleophilic aromatic substitution sequence starting from 2,4,6-trichloropyrimidine. The order of substituent introduction is critical to achieving the desired final product. Given the higher reactivity of the 4 and 6 positions of the pyrimidine ring, the first substitution with methylamine is performed, followed by the introduction of the methoxymethyl group. This strategy aims to maximize the regioselectivity of each step.

Synthesis_Workflow A 2,4,6-Trichloropyrimidine B 4-Chloro-2,6-bis(methylamino)pyrimidine (Intermediate 1) A->B  Methylamine (2 eq.),  DIPEA, THF, 0 °C to rt C 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (Target Molecule) B->C  Sodium Methoxide (1 eq.),  THF, Methanol, 0 °C to rt

Caption: Proposed synthetic pathway for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine.

Materials and Methods

Materials
Reagent/SolventSupplierPurityCAS Number
2,4,6-TrichloropyrimidineSigma-Aldrich98%3764-01-0
Methylamine (2.0 M in THF)Sigma-Aldrich74-89-5
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%7087-68-5
Sodium MethoxideSigma-Aldrich95%124-41-4
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%109-99-9
Methanol, anhydrousSigma-Aldrich99.8%67-56-1
Ethyl AcetateFisher ScientificHPLC Grade141-78-6
HexanesFisher ScientificHPLC Grade110-54-3
Saturated Sodium BicarbonateFisher Scientific144-55-8
BrineFisher ScientificN/A
Anhydrous Magnesium SulfateFisher Scientific7487-88-9
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, dropping funnels, condensers)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 4,6-dichloro-N-methylpyrimidin-2-amine (Intermediate 1)

Rationale: The first step involves the regioselective monosubstitution of 2,4,6-trichloropyrimidine with one equivalent of methylamine. The reaction is performed at low temperature to favor monosubstitution and to control the exothermicity of the reaction. The C4 and C6 positions are electronically more activated towards nucleophilic attack than the C2 position.[1] The use of a non-nucleophilic base, DIPEA, is to quench the HCl generated during the reaction without competing with the primary nucleophile.

Procedure:

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.0 eq., 2.0 M in THF) to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The starting material and the product should have distinct Rf values.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4,6-dichloro-N-methylpyrimidin-2-amine as a solid.

Step 2: Synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (Target Molecule)

Rationale: The second step involves the selective substitution of one of the remaining chlorine atoms of the intermediate with a methoxymethyl group. With the amine substituent at the 2-position, the electronic and steric environment of the two chlorine atoms at the 4 and 6 positions are now different. The methoxymethyl group is introduced using sodium methoxide in a mixture of THF and methanol. The reaction is initiated at low temperature and then allowed to proceed at room temperature.

Procedure:

  • To a dried round-bottom flask under a nitrogen atmosphere, add the purified 4,6-dichloro-N-methylpyrimidin-2-amine (1.0 eq.) and anhydrous THF.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol.

  • Cool the solution of the dichloropyrimidine to 0 °C.

  • Slowly add the sodium methoxide solution to the dichloropyrimidine solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench with water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.

Data Summary

StepStarting MaterialReagentsProductExpected Yield
12,4,6-TrichloropyrimidineMethylamine, DIPEA4,6-dichloro-N-methylpyrimidin-2-amine70-85%
24,6-dichloro-N-methylpyrimidin-2-amineSodium Methoxide6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine65-80%

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Melting Point: To assess the purity of the solid products.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2,4,6-Trichloropyrimidine is a corrosive and lachrymatory substance and should be handled with care.

  • Methylamine is a flammable and toxic gas. The use of a solution in THF mitigates some of the handling risks, but it should still be handled with caution.

  • Sodium methoxide is a corrosive and moisture-sensitive solid. It reacts violently with water.

  • Anhydrous solvents are required for these reactions. Ensure that all glassware is properly dried.

References

  • Rajendra Prasad, Y., Bhaskar Rao, B., Agarwal, N.K., & Srinivasa Rao, A. (2005). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, 17(4), 2535-2539.
  • Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Health and Pharmaceutical Sciences, 4(1).
  • A series of 2,4,6-trisubstituted pyrimidines with antharanilic acid ester moiety have been designed and synthesized by employing a one-pot multicomponent approach from methyl 5-(ethynyl)anthranilate, aroyl or cinnamoyl chlorides and various amidines. All the compounds were evaluated for their cytotoxic activity with respect to model cancer cell lines. [Link]

  • Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. (2020). ChemistrySelect, 5(13), 3969-3973. [Link]

  • Synthesis of 2,4,6-trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. (2023). The Journal of Organic Chemistry, 88(18), 12895-12905. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules, 26(15), 4488. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012).
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004).
  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. (2018). Russian Journal of Organic Chemistry, 54(8), 1185-1194. [Link]

  • Zhang, Y. M., Gu, M., Ma, H., Tang, J., Lu, W., & Nan, F. J. (2008). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. Chinese Chemical Letters, 19(8), 962-964. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2016). Organic Letters, 18(9), 2180-2183. [Link]

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules, 27(13), 4209. [Link]

  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. (2008). ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 395-398. [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
  • 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. (1991). Journal of Medicinal Chemistry, 34(11), 3346-3350. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1986. [Link]

  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (2026). ChemRxiv. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines. (2016). Organic Letters, 18(9), 2180-2183. [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2000). Journal of Heterocyclic Chemistry, 37(4), 921-924. [Link]

  • Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. (2001). Biological Chemistry, 382(8), 1277-1285. [Link]

  • Über einige Derivate des 2,4,6-Trichlorpyrimidins. (1959). Chemische Berichte, 92(11), 2937-2941. [Link]

Sources

Application

Application Notes and Protocols for the NMR Structural Elucidation of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. For novel heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. For novel heterocyclic compounds such as 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, a substituted pyrimidine, NMR serves as the definitive method for structural verification and purity assessment. The pyrimidine core is a prevalent scaffold in medicinal chemistry, making a thorough understanding of its spectroscopic characteristics crucial for researchers in the field.

This document provides a comprehensive guide to the ¹H and ¹³C NMR chemical shifts for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine. In the absence of a publicly available, assigned experimental spectrum, this guide synthesizes data from structurally related analogs and established principles of NMR theory to present a detailed set of predicted chemical shifts. Furthermore, it outlines a rigorous, field-proven protocol for the acquisition, processing, and interpretation of NMR data for this compound, designed to ensure accuracy and reproducibility. This application note is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the structural characterization of substituted pyrimidines.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is used throughout this document.

Caption: Structure of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following chemical shifts are predicted based on established substituent effects on the pyrimidine ring and analysis of analogous structures.[1][2] Electron-withdrawing groups (e.g., chlorine, pyrimidine nitrogens) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups (e.g., amino, methoxy) cause upfield shifts. Predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary slightly depending on the solvent and concentration used.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom #LabelPredicted Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
5H-56.2 - 6.5Singlet (s)1HN/AThis sole ring proton is flanked by two electron-donating nitrogen atoms (in the ring) but is also on a ring with an electron-withdrawing chloro group. Its chemical shift is expected to be in the aromatic region but upfield relative to benzene.
10N-H5.0 - 5.5Broad Singlet (br s)1H-The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on solvent and concentration.[3] It may show coupling to the N-CH₃ protons.
7-CH₂-4.5 - 4.7Singlet (s)2HN/AMethylene protons situated between an electron-withdrawing pyrimidine ring and an oxygen atom are expected to be significantly deshielded.
9O-CH₃3.4 - 3.6Singlet (s)3HN/ATypical chemical shift for a methoxy group attached to an aliphatic carbon.
11N-CH₃3.0 - 3.2Doublet (d)3H~5 HzThe methyl group attached to the exocyclic nitrogen is deshielded by the nitrogen. It is expected to couple with the adjacent N-H proton, resulting in a doublet. This coupling may not be observed if proton exchange is rapid.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom #LabelPredicted Shift (ppm)Rationale
2C-2168 - 172Quaternary carbon attached to two ring nitrogens and the methoxymethyl group. Expected to be significantly downfield.
4C-4162 - 165Quaternary carbon attached to two ring nitrogens and the N-methylamino group.
6C-6159 - 162Quaternary carbon attached to a ring nitrogen and a highly electronegative chlorine atom.
5C-598 - 102The only carbon in the ring bonded to a hydrogen. It is shielded relative to the other ring carbons due to the influence of the adjacent nitrogen atoms.
7-CH₂-70 - 74Methylene carbon deshielded by both the pyrimidine ring and the adjacent oxygen atom.
9O-CH₃58 - 62Typical chemical shift for a methoxy carbon.
11N-CH₃28 - 32Aliphatic carbon attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra. Adherence to this protocol ensures data quality and consistency.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of 6-chloro-2-(methoxymethyl)- N-methylpyrimidin-4-amine B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube A->B C 3. Add TMS as internal standard (0 ppm reference) B->C D 4. Cap and invert tube to ensure homogeneity C->D E 5. Insert sample and lock on the solvent deuterium signal D->E F 6. Shim the magnetic field to optimize homogeneity E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) F->G H 8. Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans, broadband decoupling) G->H I 9. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) for full assignment H->I J 10. Apply Fourier Transform to raw FID data I->J K 11. Phase the spectrum and apply baseline correction J->K L 12. Calibrate spectrum to TMS (0 ppm) K->L M 13. Integrate ¹H signals and analyze multiplicities L->M N 14. Assign all ¹H and ¹³C signals to the molecular structure M->N

Caption: Standard workflow for NMR analysis of the target compound.

Detailed Methodologies

1. Sample Preparation:

  • Rationale for Solvent Choice: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. If solubility is an issue, or if hydrogen bonding effects need to be investigated, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[4]

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time on a modern spectrometer (≥400 MHz).

2. Instrument Setup & Calibration:

  • Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, preventing drift during the experiment. Shimming is the process of adjusting currents in coils around the sample to make the magnetic field as homogeneous as possible, which is critical for achieving sharp lines and high resolution.

3. ¹H NMR Acquisition:

  • Number of Scans: For a sample of this concentration, 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state, ensuring that the resulting peak integrations are quantitative.

4. ¹³C NMR Acquisition:

  • Proton Decoupling: ¹³C NMR spectra are almost always acquired with broadband proton decoupling. This technique irradiates all proton frequencies, which collapses the carbon-proton couplings (splittings) into single lines for each unique carbon. This dramatically simplifies the spectrum and improves the signal-to-noise ratio.

  • Number of Scans: The ¹³C isotope has a low natural abundance (~1.1%), so significantly more scans (e.g., 1024 or more) are required to obtain a spectrum with a good signal-to-noise ratio compared to ¹H NMR.

Data Interpretation and Structural Verification

A key aspect of scientific integrity is ensuring that the acquired data provides a self-validating system for the proposed structure.

  • ¹H Spectrum Analysis:

    • Integration: The integral values for the peaks at ~6.3, 4.6, 3.5, and 3.1 ppm should be in a ratio of 1:2:3:3, corresponding to the H-5, -CH₂-, O-CH₃, and N-CH₃ protons, respectively.

    • Multiplicity: The observation of a doublet for the N-CH₃ group would confirm its proximity to the N-H proton. If it appears as a singlet, it suggests rapid proton exchange on the NMR timescale.

  • ¹³C Spectrum Analysis:

    • Chemical Shifts: The presence of four signals in the aromatic/olefinic region (100-175 ppm) and three signals in the aliphatic region (<80 ppm) is consistent with the seven unique carbon environments in the molecule.

    • DEPT Experiments: To confirm the assignments of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. This would definitively distinguish C-5 (CH, positive) from C-7 (-CH₂, negative).

  • 2D NMR for Unambiguous Assignment:

    • For absolute certainty in assignment, 2D NMR techniques are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would show cross-peaks between H-5/C-5, H-7/C-7, H-9/C-9, and H-11/C-11, confirming their one-bond connections.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

      • The H-5 proton to quaternary carbons C-4 and C-6.

      • The H-7 methylene protons to C-2 and C-9.

      • The H-11 methyl protons to C-4.

    • These correlations provide a connectivity map of the molecule, allowing for the definitive assignment of all atoms, including the quaternary carbons which are not observed in HSQC or DEPT spectra.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 20, 2026, from [Link]

  • Wishart, D. S., et al. (2024). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry, 96(1), 177-184. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved March 20, 2026, from [Link]

  • Kromann, J. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10174-10185. [Link]

  • García-Reyes, J. F., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, 47(40), 18635-18642. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529. [Link]

  • Kamienski, B., et al. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A, 101(48), 9086-9095. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved March 20, 2026, from [Link]

Sources

Method

mass spectrometry fragmentation pathways of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals T...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS)

Introduction & Mechanistic Theory

Substituted pyrimidines form the foundational scaffold for numerous pharmacologically active compounds, particularly in the development of kinase inhibitors and antiviral agents [1]. The compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (Chemical Formula: C7​H10​ClN3​O ) is a highly functionalized building block. Accurate structural characterization of this molecule and its downstream metabolites requires a deep understanding of its gas-phase fragmentation behavior under Collision-Induced Dissociation (CID).

The fragmentation of substituted pyrimidines in mass spectrometry is dictated by the nature and position of the substituents, as the pyrimidine core itself demonstrates significant thermodynamic stability [1]. In Electrospray Ionization (ESI+), the molecule forms an even-electron precursor ion [M+H]+ . According to the even-electron rule, subsequent CID fragmentation will predominantly yield even-electron product ions via the expulsion of neutral molecules rather than radicals[4].

For this specific trisubstituted pyrimidine, the fragmentation hierarchy is governed by the relative proton affinities and bond dissociation energies of its three functional groups:

  • The Methoxymethyl Ether (C2): The most labile site. Proton mobility allows the charge to migrate from the pyrimidine nitrogen to the ether oxygen. This facilitates a heterolytic cleavage and the neutral loss of methanol ( CH3​OH ), leaving a resonance-stabilized methylene-pyrimidine cation [1].

  • The N-methylamine Group (C4): Competes with the ether group for charge localization. It undergoes a characteristic expulsion of neutral methylamine ( CH3​NH2​ ) [2].

  • The Chloro Group (C6): The C-Cl bond is relatively strong. Cleavage requires higher collision energies (CE) and typically results in the loss of hydrogen chloride ( HCl ), triggering subsequent pyrimidine ring opening [3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes the compound's natural isotopic signature as an internal control to verify fragmentation pathways.

Step 1: Sample Preparation
  • Causality: To prevent ion suppression and ensure a stable spray in the ESI source, the sample must be free of non-volatile salts.

  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (FA). The FA ensures quantitative protonation of the pyrimidine ring prior to droplet desolvation.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: A shallow initial gradient ensures adequate retention of the polar pyrimidine core, while the ramp to 95% B washes the column of potential isobaric impurities that could convolute the MS/MS spectra.

Step 3: HRMS/MS Acquisition & Isotopic Validation Checkpoint
  • Ionization: ESI Positive mode.

  • Validation Checkpoint (Critical): Before acquiring MS/MS data, verify the precursor isotopic envelope in MS1. Chlorine naturally exists as 35Cl and 37Cl in a ~3:1 ratio. The system is only validated for MS/MS if the precursor exhibits m/z 188.0590 and m/z 190.0560 with a relative abundance of 100% to ~32%, and a mass error of < 5 ppm. If this ratio is skewed, isobaric interference is present, and the quadrupole isolation window must be narrowed (e.g., to 0.5 Da).

  • CID Parameters: Acquire MS/MS spectra at stepped Collision Energies (CE) of 15 eV, 25 eV, and 40 eV.

  • Causality: Stepped CE is mandatory because low CE (15 eV) captures the labile methanol loss, while high CE (40 eV) is required to breach the activation energy barrier for C-Cl bond cleavage [3].

LCMS_Workflow A 1. Sample Prep (1 µg/mL) B 2. UHPLC (Gradient Elution) A->B C 3. ESI+ Ionization (m/z 188.06) B->C D 4. CID MS/MS (CE: 15-40 eV) C->D E 5. HRMS Detection (<5 ppm Error) D->E

Fig 1: Self-validating LC-HRMS/MS workflow for pyrimidine structural elucidation.

Quantitative Data & Fragmentation Tables

The following tables summarize the exact masses and diagnostic utility of the precursor and product ions. Monitoring the isotopic signature acts as a built-in validation mechanism: any fragment retaining the C6 chlorine will exhibit the 3:1 doublet, whereas fragments resulting from HCl loss will collapse into a monoisotopic peak [2].

Table 1: Precursor Ion Characteristics

SpeciesFormulaTheoretical m/z Relative AbundanceDiagnostic Utility
[M+H]+ ( 35Cl ) C7​H1135​ClN3​O+ 188.0590100%Primary precursor for CID
[M+H]+ ( 37Cl ) C7​H1137​ClN3​O+ 190.0560~32%Confirms intact C-Cl bond

Table 2: Key CID Product Ions and Neutral Losses (Based on 35Cl isotope)

Product Ion m/z Neutral LossMass Loss (Da)Proposed Mechanistic PathwayIsotopic Doublet?
156.0328 CH3​OH 32.0262Heterolytic cleavage of C2 methoxymethyl etherYes (Retains Cl)
157.0168 CH3​NH2​ 31.0422Expulsion of C4 exocyclic N-methylamineYes (Retains Cl)
152.0824 HCl 35.9767High-CE cleavage of C6-halogen bondNo (Cl lost)
120.0561 CH3​OH+HCl 68.0029Sequential loss of ether and halogen groupsNo (Cl lost)

Pathway Analysis & Visualization

The fragmentation of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine follows a highly predictable, step-wise degradation. Initial low-energy collisions predominantly yield m/z 156.0328. As collision energy increases, secondary fragmentation occurs, stripping the remaining functional groups before the pyrimidine ring ultimately undergoes retro-Diels-Alder-like cleavages [3, 4].

The logic tree below maps the primary and secondary neutral losses.

Fragmentation_Pathway Precursor [M+H]+ m/z 188.0590 LossMeOH [M+H - CH3OH]+ m/z 156.0328 Precursor->LossMeOH -32.0262 Da (Methanol) LossMeNH2 [M+H - CH3NH2]+ m/z 157.0168 Precursor->LossMeNH2 -31.0422 Da (Methylamine) LossHCl [M+H - HCl]+ m/z 152.0824 Precursor->LossHCl -35.9767 Da (HCl) SecLoss1 [M+H - CH3OH - HCl]+ m/z 120.0561 LossMeOH->SecLoss1 -35.9767 Da (HCl) SecLoss2 [M+H - CH3NH2 - HCl]+ m/z 121.0401 LossMeNH2->SecLoss2 -35.9767 Da (HCl) LossHCl->SecLoss1 -32.0262 Da (Methanol)

Fig 2: Primary and secondary CID fragmentation pathways of the protonated precursor.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Sphinxsai. Available at:[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at:[Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. 6-chloro-2-(methoxymethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3) is a highly versatile building block. However, coupling this specific substrate presents unique mechanistic challenges due to the presence of an electron-donating secondary amine and multiple coordinating heteroatoms.

This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate. By detailing the causality behind catalyst and ligand selection, this guide empowers drug development professionals to achieve high-yielding carbon-carbon bond formations while avoiding common pitfalls such as catalyst poisoning and protodeboronation.

Substrate Profiling & Mechanistic Causality

The reactivity of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is governed by the push-pull electronic environment of the pyrimidine ring:

  • Electrophilic Activation: The two electronegative endocyclic nitrogen atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C6-Cl bond susceptible to oxidative addition by Pd(0) [1].

  • Resonance Deactivation: The C4 N-methylamine group donates electron density into the ring via resonance. This partially attenuates the electrophilicity of the C6 position, making it less reactive than a bare 4,6-dichloropyrimidine [1].

  • Catalyst Sequestration Risk: The free secondary amine (-NHMe) and the C2 methoxymethyl ether oxygen can act as bidentate chelators. If standard, low-steric ligands (e.g., PPh₃) are used, the substrate can coordinate to the palladium center, forming a stable, off-cycle complex that halts the catalytic cycle [4].

To overcome these barriers, the catalytic system must utilize bulky, electron-rich phosphine ligands (such as XPhos or dppf). The electron-rich nature of the ligand accelerates oxidative addition into the deactivated C-Cl bond, while its massive steric bulk physically blocks the substrate's amine from coordinating to the palladium center [3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Cl]L_n Pd0->OxAdd + Substrate TransMet Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine (Ar-Ar') RedElim->Product Substrate 6-chloro-2-(methoxymethyl) -N-methylpyrimidin-4-amine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronate Complex Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for the pyrimidine substrate.

Optimization of Catalytic Conditions

The following quantitative data summarizes the optimization of the cross-coupling between 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine and a standard electron-neutral arylboronic acid (e.g., phenylboronic acid).

Catalyst System (mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9042%Poor conversion; PPh₃ lacks the steric bulk to prevent amine coordination to Pd(II) [2].
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9076%Bidentate dppf ligand restricts available coordination sites, reducing catalyst poisoning.
Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10095% Optimal. Bulky, electron-rich XPhos accelerates oxidative addition and forces reductive elimination[4].
Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (4:1)10088%Good yield, but slightly lower solubility of the polar pyrimidine substrate in toluene.

Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. The protocol uses the optimized Pd₂(dba)₃ / XPhos catalytic system on a 1.0 mmol scale.

Reagents & Materials
  • Substrate: 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (1.0 mmol, 187.6 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg, 2.0 equiv)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL), degassed.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Argon or Nitrogen. Repeat this cycle three times. (Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst degradation and boronic acid homocoupling).

  • Solvent Addition & Degassing: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized water. Sparge the biphasic mixture with Argon for 5 minutes.

  • Heating: Replace the septum with a crimp cap (if using a vial) or seal the Schlenk tube. Heat the vigorously stirring mixture in a pre-heated oil bath at 100 °C for 4–6 hours.

  • Reaction Monitoring (Self-Validation):

    • Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze.

    • Expected LC-MS Profile: The starting material peak ([M+H]⁺ = 188.1) should disappear, replaced by the product mass ([M+H]⁺ = 188.1 - 35.5 (Cl) + Mass of Aryl group).

    • TLC: Elute with 50% EtOAc in Hexanes. The product will typically spot higher (more non-polar) than the starting material and exhibit strong UV absorbance at 254 nm.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to afford the pure coupled pyrimidine derivative.

Analytical Validation & Troubleshooting

  • Issue: Protodeboronation of the Boronic Acid

    • Symptom: LC-MS shows complete consumption of the boronic acid but remaining pyrimidine substrate.

    • Causality: Electron-poor or ortho-substituted boronic acids are prone to hydrolytic cleavage of the C-B bond at high temperatures in aqueous base.

    • Solution: Add the boronic acid in two portions (0.7 equiv initially, 0.5 equiv after 2 hours) or switch to a less basic system (e.g., K₂CO₃ instead of K₃PO₄).

  • Issue: High Levels of Biaryl Homocoupling

    • Symptom: Formation of Ar'-Ar' byproducts.

    • Causality: Oxygen ingress into the reaction vessel facilitates the oxidative homocoupling of the boronic acid.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of the solvent mixture prior to addition.

  • Issue: Incomplete Conversion (Catalyst Stalling)

    • Symptom: Reaction halts at ~50% conversion.

    • Causality: The secondary amine of the substrate may be outcompeting the ligand for the Pd center if the ligand-to-Pd ratio is off.

    • Solution: Ensure a strict 2:1 ratio of monodentate ligand (XPhos) to Palladium. If stalling persists, spike the reaction with an additional 1 mol% Pd₂(dba)₃ and 2 mol% XPhos.

References

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Catalysts (2021) URL: [Link]

  • Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: Journal of Organometallic Chemistry (2018) URL: [Link]

  • Title: Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides Source: Bioconjugate Chemistry (2016) URL: [Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (2007) URL: [Link]

Method

Application Note: Strategic Derivatization of 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine in Drug Discovery

Introduction & Mechanistic Rationale Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors, antivirals, and oncology therapeutics[1]. The building block 6-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors, antivirals, and oncology therapeutics[1]. The building block 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine serves as a highly versatile intermediate for synthesizing diverse libraries of pyrimidine derivatives[2].

The chemical reactivity of this scaffold is governed by the electronic push-pull dynamics of its substituents. The pyrimidine ring is inherently electron-deficient. The C4-methylamino group donates electron density into the ring via resonance, which slightly tempers the overall electrophilicity compared to a fully unsubstituted halopyrimidine. However, the C6-chlorine atom remains highly activated due to its conjugation with the electronegative ring nitrogens[3]. This activation makes the C6 position highly susceptible to two primary modes of functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): Driven by the formation of a stabilized Meisenheimer complex[4].

  • Transition-Metal Catalyzed Cross-Coupling: Driven by the facile oxidative addition of Palladium(0) into the polarized C6–Cl bond[5].

This application note provides field-proven, self-validating protocols for the derivatization of this scaffold, detailing the causality behind catalyst, solvent, and base selections to ensure maximum yield and reproducibility.

Divergent Synthetic Workflows

The strategic functionalization of the C6 position allows for the rapid generation of C–N, C–S, and C–C bonds. The workflow below illustrates the divergent pathways available from the starting material.

Workflow SM 6-chloro-2-(methoxymethyl)- N-methylpyrimidin-4-amine SNAr SNAr (Amines/Thiols) Base, Heat SM->SNAr Suzuki Suzuki-Miyaura Ar-B(OH)2, Pd cat. SM->Suzuki Buchwald Buchwald-Hartwig Ar-NH2, Pd cat. SM->Buchwald Deriv1 C6-Amino/Thioether Derivatives SNAr->Deriv1 Deriv2 C6-Aryl Derivatives Suzuki->Deriv2 Deriv3 C6-N-Aryl Derivatives Buchwald->Deriv3

Caption: Divergent synthetic workflows for the derivatization of the pyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

For aliphatic amines, cyclic amines (e.g., morpholine, piperazine), and thiols, SNAr is the most efficient and cost-effective method for C6-substitution[6].

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The use of a polar aprotic solvent (like DMF or DMAc) or a polar protic solvent (like n-butanol) stabilizes the negatively charged Meisenheimer intermediate[4]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or K2CO3, is strictly required to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the reaction to completion[6].

Quantitative Data: SNAr Condition Optimization
SolventBase (2.0 eq)Temperature (°C)Time (h)Conversion (%)Impurity Profile
THFTEA65 (Reflux)24< 40%High unreacted SM
DMFK₂CO₃8012> 95%Trace hydrolysis
n-BuOHDIPEA1004> 98%Clean (Optimal)
Protocol: Synthesis of C6-Aliphatic Amine Derivatives

Self-Validating System: The reaction's progress is intrinsically monitored by the disappearance of the starting material via LC-MS. The basic workup ensures the removal of unreacted aliphatic amines into the aqueous layer.

  • Setup: To a 20 mL reaction vial, add 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (1.0 mmol, 1.0 eq) and the aliphatic amine nucleophile (1.2 mmol, 1.2 eq).

  • Solvent & Base: Suspend the mixture in anhydrous n-butanol (5.0 mL). Add DIPEA (2.0 mmol, 2.0 eq) dropwise.

  • Reaction: Seal the vial and heat to 100 °C in a heating block with vigorous stirring for 4 hours.

  • In-Process Control: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺) is consumed.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure C6-substituted product.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl groups at the C6 position, the Suzuki-Miyaura coupling is the premier methodology[7].

Mechanistic Causality

The catalytic cycle relies on Pd(0) undergoing oxidative addition into the C6–Cl bond. Because the C6–Cl bond is highly activated, mild catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective[5]. The addition of water to the solvent system (e.g., 1,4-Dioxane/H₂O) is not optional; it is a critical mechanistic requirement. Water dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive arylboronate complex, which is necessary for the transmetalation step[5].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition [Pd(II)-Ar-Cl] Pd0->OA + Pyrimidine-Cl TM Transmetalation [Pd(II)-Ar-Ar'] OA->TM + Ar-B(OH)2 / Base / H2O RE Reductive Elimination Product Release TM->RE RE->Pd0 - Biaryl Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol: Synthesis of C6-Aryl Derivatives
  • Setup: In a microwave vial, combine 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.5 mmol, 2.5 eq)[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Note: Perform this step under an argon atmosphere to prevent catalyst oxidation.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 20 minutes via microwave irradiation)[5].

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc)[3].

Buchwald-Hartwig Amination

While SNAr is excellent for aliphatic amines, it often fails for electron-deficient or sterically hindered anilines. In these cases, the Buchwald-Hartwig amination is deployed[8].

Mechanistic Causality

The key challenge in coupling anilines to chloropyrimidines is the reductive elimination step, which can be sluggish, leading to catalyst deactivation. To overcome this, bulky, bidentate phosphine ligands with large bite angles (such as Xantphos or BrettPhos) are utilized[9]. These ligands sterically crowd the palladium center, forcing the two coupling partners closer together and dramatically accelerating reductive elimination[10]. Cs₂CO₃ is chosen as the base because it is strong enough to deprotonate the coordinated amine but lacks the nucleophilicity that would cause competitive hydrolysis of the C6–Cl bond.

Protocol: Synthesis of C6-N-Aryl Derivatives
  • Setup: To an oven-dried Schlenk flask, add the pyrimidine starting material (1.0 mmol, 1.0 eq), the aniline derivative (1.2 mmol, 1.2 eq), Cs₂CO₃ (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%)[8].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. This self-validating step is critical; oxygen will irreversibly poison the Pd(0) species.

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Heat the mixture to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with DCM, and filter through Celite. Concentrate the filtrate and purify via column chromatography.

References

  • 88-2937-89 Enamine 化合物 250mg CAS No:1490224-67-3 EN300 ... as-1.co.jp URL: [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids acs.org URL: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols acs.org URL:[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines chemrxiv.org URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions nih.gov URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides acs.org URL:[Link]

Sources

Application

Application Note and Protocols for Nucleophilic Aromatic Substitution of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the underlying chemical principles, detailed experimental protocols, and critical parameters for successful and reproducible synthesis.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its biological relevance.[2] Consequently, the development of synthetic routes to functionalized pyrimidines is of paramount importance in drug discovery. The title compound, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, is a versatile building block, with the chlorine atom at the C6 position serving as a handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). This reaction allows for the facile creation of libraries of novel compounds for screening and lead optimization.

The Chemistry of SNAr on Pyrimidines

Nucleophilic aromatic substitution is a powerful tool for the modification of electron-deficient aromatic and heteroaromatic systems.[4][5][6] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently activated towards nucleophilic attack.[7][8]

Mechanism of Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][9]

  • Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C6). This step is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.[7]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

The presence of electron-withdrawing groups on the ring can further enhance the rate of reaction by stabilizing the Meisenheimer intermediate.[4][5]

Regioselectivity

In polysubstituted pyrimidines, the site of nucleophilic attack is influenced by the electronic and steric effects of the existing substituents. For 2,4,6-trisubstituted pyrimidines, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position.[8][10] In the case of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, the chlorine at the C6 position is the designated leaving group.

Experimental Protocols

The following protocols provide a general framework for the SNAr of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine with a generic amine nucleophile. These conditions can be adapted for a variety of nucleophiles, including other amines, alcohols, and thiols.

General Protocol for Amination

This protocol describes the reaction of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine with a primary or secondary amine.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Substrate, Nucleophile, and Base in Solvent B Heat Reaction Mixture A->B C Monitor Progress by TLC/LC-MS B->C D Quench Reaction C->D Upon Completion E Extract Product D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: General workflow for the SNAr reaction.

Materials:

  • 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Base (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, 1,4-dioxane)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Stirring apparatus

  • Heating apparatus (oil bath or microwave reactor)

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vessel, add 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (1.0 eq).

  • Add the amine nucleophile (1.1 - 2.0 eq).

  • Add the base (1.5 - 3.0 eq).

  • Add the solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-150 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate (e.g., hydrochloride salt of the base) has formed, it may be removed by filtration.

  • The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Data Presentation: Key Reaction Parameters

The optimal reaction conditions will vary depending on the nucleophilicity and steric bulk of the amine. Below is a table summarizing typical starting points for optimization.

ParameterConditionRationale
Nucleophile Stoichiometry 1.1 - 2.0 eqA slight to moderate excess ensures complete consumption of the starting material.
Base DIPEA, TEA, K₂CO₃A non-nucleophilic organic base or an inorganic base is used to neutralize the HCl generated during the reaction.
Solvent DMF, DMSO, EtOHPolar aprotic solvents are generally effective as they can solvate the ions formed. Alcohols can also be used, particularly for alcohol-based nucleophiles.
Temperature 80 - 150 °CHeating is often required to overcome the activation energy of the reaction.[11] Microwave irradiation can significantly shorten reaction times.
Reaction Time 2 - 24 hThe reaction time is highly dependent on the reactivity of the nucleophile and the temperature.

Troubleshooting and Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base. For weakly nucleophilic amines, acid catalysis may be beneficial in some cases, though this is less common for SNAr with amines.[12]

  • Side Reactions: At high temperatures, decomposition of the starting material or product may occur. If side products are observed, a lower reaction temperature for a longer duration may be necessary.

  • Purification Challenges: The polarity of the product will depend on the incorporated nucleophile. A suitable eluent system for column chromatography should be determined by TLC analysis.

Conclusion

The nucleophilic aromatic substitution of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a robust and versatile method for the synthesis of a wide range of functionalized pyrimidines. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is crucial for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully utilize this important synthetic transformation in their drug discovery and development efforts.

References

  • Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (n.d.). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkat USA.
  • SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. (2018, July 1). ijpbs.
  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (2021). PubMed.
  • The Synthesis of 2,4,6-Trisubstituted Pyrido[2,3-d]pyrimidines from 2-Amino-3,5-Dicyanopyridine1. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. (2005, August 1). PubMed.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015, July 8). The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024, May 24). Organic Letters - ACS Publications.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). ECHEMI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • General reaction of pyrimidine ring 23 and 29-32, singly activated.... (n.d.). ResearchGate.
  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025, August 6). ResearchGate.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017, September 12).
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). Bentham Science Publishers.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008, April 9). MDPI.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing.
  • An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (n.d.). Benchchem.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021, November 11). Juniper Publishers.

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Method

catalytic amination techniques for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

An Application Guide to Catalytic Amination Techniques for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine Introduction: The Significance of Substituted Pyrimidines For researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Amination Techniques for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Introduction: The Significance of Substituted Pyrimidines

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules, from kinase inhibitors in oncology to antiviral and antibacterial agents, underscores the critical need for robust and versatile synthetic methodologies.[1][2] The target molecule, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, represents a versatile intermediate where the chlorine atom at the C6 position serves as a key handle for introducing further molecular diversity.

The primary challenge in functionalizing such a scaffold lies in the formation of new carbon-nitrogen (C-N) bonds at the C6 position. While the pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, the reactivity of the C-Cl bond can be sluggish, often requiring catalytic activation.[3][4] This guide provides a comprehensive overview of modern catalytic amination techniques applicable to this substrate, focusing on the underlying principles, detailed experimental protocols, and practical troubleshooting advice to empower chemists in their synthetic endeavors.

Strategic Overview: Choosing the Right Amination Method

The transformation of the C-Cl bond on the pyrimidine ring to a C-N bond can be approached through several powerful strategies. The choice depends on the nature of the incoming amine, functional group tolerance, and desired reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): As a baseline, transition-metal-free SNAr is a viable pathway. The electron-withdrawing nature of the pyrimidine nitrogens activates the C6-Cl bond towards displacement by a nucleophilic amine.[3][5] This method is attractive for its simplicity and cost-effectiveness. However, it is generally limited to highly reactive nucleophiles and may require harsh conditions (high temperatures), which can be incompatible with sensitive functional groups.[3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for C-N cross-coupling.[6] It employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, to couple a wide array of amines with aryl chlorides.[4] The key advantage is its broad substrate scope and tolerance for numerous functional groups, although it requires careful exclusion of air and moisture. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step, necessitating carefully chosen ligands and conditions.[4]

  • Copper-Catalyzed Amination (Ullmann & Chan-Lam Couplings): Copper catalysis represents a classical and increasingly revitalized alternative to palladium.[7] Ullmann-type reactions are particularly effective and often more cost-efficient.[8][9] Modern protocols using specific ligands have enabled these reactions to proceed under much milder conditions than historically required.[10] The Chan-Lam coupling offers a distinct pathway, typically coupling amines with arylboronic acids, and is known for its operational simplicity, often running at room temperature and open to the air.[11][12]

  • Nickel-Catalyzed Amination: As a more sustainable and economical alternative to palladium, nickel catalysis has gained significant traction for C-N bond formation.[13] Nickel catalysts can effectively activate stubborn aryl chlorides and offer a unique reactivity profile.[14][15] While still evolving, nickel-catalyzed methods present a powerful option, especially for large-scale synthesis where catalyst cost is a major consideration.[16]

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become an indispensable tool in academic and industrial laboratories for the synthesis of arylamines.[6] Its success with challenging heteroaryl chlorides is predicated on the development of sophisticated catalyst systems.

Mechanistic Rationale & Key Parameters

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The critical, and often most difficult, step is the oxidative addition of the relatively inert C-Cl bond of the pyrimidine to the electron-rich Pd(0) center. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

  • Palladium Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred over sources like Pd(OAc)₂ because they efficiently and cleanly generate the active Pd(0) species in solution, leading to more reproducible results.[4]

  • Ligand: This is the most critical parameter. For activating C-Cl bonds, bulky and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) are essential.[4] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[4] It serves to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires more active catalyst systems and higher temperatures.[6]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are necessary. Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[4][17]

Experimental Workflow: Buchwald-Hartwig Amination

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} end

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%)

  • Ligand (e.g., RuPhos, 1.5-4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the catalyst.[4]

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent via syringe, followed by the amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Palladium-Catalyzed Aminations
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient temperature; wet/oxygenated solvent; inappropriate ligand.Use an air-stable precatalyst; increase temperature to 100-110 °C; ensure solvent is anhydrous and degassed; switch to a more electron-rich, bulky ligand like BrettPhos.[4]
Hydrodehalogenation The C-Cl bond is reduced to C-H. This competing pathway can occur if reductive elimination is slow.Use a ligand that promotes faster reductive elimination (e.g., Josiphos-type ligands); ensure the base is completely anhydrous; lower reaction temperature slightly once conversion starts.[4]
Product Degradation Substrate or product is sensitive to the strong base or high temperature.Switch to a weaker base like Cs₂CO₃ or K₃PO₄, which may require a more active catalyst system or longer reaction time; run the reaction at the lowest effective temperature.[6]

Part 2: Copper-Catalyzed Amination

Copper-catalyzed C-N coupling, or the Ullmann reaction, is a powerful and economical alternative to palladium-based systems.[8][9] Recent advancements, particularly the development of new ligand systems, have significantly broadened the scope and mildness of this transformation.[10]

Mechanistic Rationale & Key Parameters

The precise mechanism of the Ullmann amination can vary but is generally thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction typically begins with the coordination of the amine and a ligand to a Cu(I) salt. Oxidative addition of the heteroaryl chloride forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the aminated product and regenerate the active Cu(I) species.[7]

  • Copper Source: Copper(I) salts such as CuI, CuBr, or CuCl are most common. Air-stable Cu(II) sources like Cu(OAc)₂ can also be used, as they are reduced in situ.[18]

  • Ligand: While some Ullmann reactions can proceed without a ligand, particularly with activated substrates, the use of a ligand is generally crucial for achieving high yields under mild conditions. Bidentate nitrogen ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are highly effective.[9]

  • Base: A moderately strong base is required to deprotonate the amine. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typical choices, as they help to solubilize the reagents and facilitate the reaction.

Catalytic Cycle: Copper-Catalyzed Amination

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.2, size="7.6,5"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Caption: Simplified catalytic cycle for a Cu-catalyzed amination reaction.

Protocol 2: General Procedure for Copper-Catalyzed Amination

Materials:

  • 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (1.0 equiv)

  • Amine nucleophile (1.5 - 2.0 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • Reaction Setup: To a sealable reaction vial or flask, add the copper(I) iodide, ligand, and base.

  • Reagent Addition: Add 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, followed by the amine nucleophile and the solvent.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen), seal it, and place it in a preheated oil bath or heating block.

  • Reaction Conditions: Heat the mixture to 100-140 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times (12-24 hours) compared to some palladium-catalyzed systems.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate or a similar organic solvent.

  • Purification: Combine the organic extracts. Wash with water and then brine to remove the high-boiling solvent (DMF/DMSO). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Comparative Summary of Catalytic Methods
FeatureBuchwald-Hartwig (Pd)Ullmann-Type (Cu)Nickel-CatalyzedSNAr (Metal-Free)
Catalyst Cost HighLow to ModerateLowNone
Generality/Scope Very BroadGood, improvingGood, emergingLimited
Reaction Temp. 80 - 110 °C100 - 140 °C (can be lower)35 - 100 °C80 - 160 °C
Atmosphere Strictly InertInert PreferredInertAir
Key Advantage High functional group tolerance and reliability.[6]Low cost, operationally simpler for some substrates.[7]Economical, potent for C-Cl activation.[14]Simple, no metal contamination.
Key Disadvantage Catalyst cost, air/moisture sensitivity.[4]Often requires higher temperatures, longer times.Can be sensitive, ligand development is ongoing.[16]Narrow scope, requires harsh conditions.[3]
Safety and Handling
  • Reagents: Handle all reagents in a well-ventilated fume hood. Organophosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Inert Atmosphere: Proper handling of Schlenk lines or glove boxes is essential for palladium- and nickel-catalyzed reactions to prevent catalyst deactivation.

  • Solvents: Anhydrous solvents are often flammable and should be handled with care. High-boiling aprotic solvents like DMF and DMSO have specific health considerations and require appropriate personal protective equipment (PPE).

  • Work-up: Quenching reactions, especially those with residual strong base, should be done slowly and carefully behind a safety shield.

References
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  • BenchChem. (2025).
  • Basnet, R., et al. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)
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  • Chen, W.-X., & Shao, L-X. (2012). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. The Journal of Organic Chemistry, 77(20), 9236-9239.
  • Li, H., et al. (2008). An efficient silane-promoted nickel-catalyzed amination of aryl and heteroaryl chlorides. The Journal of Organic Chemistry, 73(4), 1429-34. [Link]

  • Li, G., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • Maiti, B., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. [Link]

  • Sherwood, T. C., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)
  • Leadbeater, N. E., & Marco, M. (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem.
  • Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Current Science and Engineering.
  • ResearchGate. (n.d.). Ni‐catalysed aryl amination of activated heteroaryl chlorides with cyclic heteroarylamines.
  • ResearchGate. (n.d.). Nickel‐catalyzed amination of (hetero)aryl chlorides with ammonia or ammonium salts using JosiPhos‐ligated Ni(0) precatalyst.
  • Corberán, R., et al. (2022).
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  • BenchChem. (2025).
  • Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • Chen, K., et al. (2022). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. ChemistrySelect.
  • Basnet, R., et al. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)
  • Wang, X., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(18), 12236-12243.
  • Daugulis, O., & Do, H.-Q. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society.
  • Chen, W.-X., et al. (2020). Nickel-Catalyzed Amination of Aryl Chlorides with Amides. Organic Letters.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ChemInform. (n.d.). 6-chloro-2-(methoxymethyl)
  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]

  • Fors, B. P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Skånberg, J., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Amgen. (2018). Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction. Organic Process Research & Development.
  • Xiao, H., et al. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
  • Sun, D., & Krska, S. W. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • BenchChem. (2025). Comparing the reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine with other pyrimidines. BenchChem.
  • Sapphire Bioscience. (n.d.). 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. Sapphire Bioscience.
  • Guidechem. (n.d.). 6-chloro-n-(2-methoxybenzyl)-n-methylpyrimidin-4-amine. Guidechem.
  • Wiley Online Library. (n.d.).
  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. PubChem.
  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
  • Stahl, S. S. (2013). Copper's Contribution to Amination Catalysis. Science. [Link]

  • Jagadeesh, R. V., et al. (2017). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Condon-Gueugnot, S., et al. (2018). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules.
  • Kumar, A., et al. (2024). Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • ACS Publications. (n.d.). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions.
  • Oisaki, K., & Kanai, M. (2016). Copper-Catalyzed Electrophilic Amination: An Umpolung Strategy for New CN Bond Formations. The University of Osaka Institutional Knowledge Archive: OUKA.
  • Ceric, J., et al. (2008).
  • Dabak, S., et al. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Arkivoc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the crystallization of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the crystallization of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine .

Molecular Profiling & Crystallization Challenges

To successfully crystallize this active pharmaceutical ingredient (API) intermediate, we must first understand how its structural features dictate its phase behavior:

  • Multi-Site Hydrogen Bonding: The secondary amine (N-methylamine) acts as a hydrogen bond donor, while the pyrimidine nitrogens and the ether oxygen act as acceptors. This complex H-bonding landscape makes the molecule highly susceptible to polymorphism [].

  • Conformational Flexibility: The 2-methoxymethyl group introduces rotational freedom. In solution, this flexibility, combined with the moderate lipophilicity of the 6-chloro group, frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2].

Core Crystallization Methodologies

The following protocols are designed as self-validating systems. Each step includes a mechanistic causality and a validation checkpoint to ensure experimental integrity.

Protocol A: Seeded Cooling Crystallization

This protocol is optimal for high-purity isolation while suppressing rapid nucleation and fines[].

  • Primary Dissolution: Suspend the crude compound in Ethyl Acetate (EtOAc) at a ratio of 1:5 (w/v). Heat the suspension to 65 °C under moderate agitation (250 rpm).

    • Causality: EtOAc effectively disrupts intermolecular hydrogen bonds, ensuring complete monomeric dispersion of the solute.

    • Validation Check: The solution must become optically clear. If turbidity persists, add EtOAc in 0.5 vol increments until fully transparent.

  • Clarification (Hot Filtration): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

    • Causality: Removes foreign particulates that could act as uncontrolled heterogeneous nucleation sites.

  • Controlled Cooling & Trace Seeding: Program the crystallizer to cool at a linear rate of 0.1 °C/min down to 45 °C. At 45 °C, introduce ~0.1 wt% of pre-milled seed crystals of the desired polymorph.

    • Causality: Trace seeding bypasses the high activation energy required for spontaneous nucleation, guiding the system toward uniform crystal growth rather than phase separation[3].

    • Validation Check: Observe the seeds; they should remain suspended and not dissolve, confirming the system is safely within the metastable zone.

  • Aging and Isolation: Continue cooling at 0.1 °C/min to 20 °C. Hold the suspension at 20 °C for 4 hours. Isolate via vacuum filtration and wash with cold EtOAc.

    • Validation Check: Analyze the mother liquor concentration gravimetrically; it should plateau, indicating thermodynamic equilibrium has been reached.

Protocol B: Controlled Anti-Solvent Crystallization

This protocol is recommended when the compound exhibits thermal degradation or when manipulating solubility via temperature is insufficient[4].

  • Dissolution: Dissolve the compound in Acetonitrile (MeCN) at 25 °C (1:3 w/v).

    • Validation Check: Visual confirmation of a completely clear solution[5].

  • Anti-Solvent Dosing: Using a programmable syringe pump, add Heptane at a strict rate of 0.05 vol/min under high shear agitation (400 rpm).

    • Causality: Dropwise addition controls the instantaneous local supersaturation at the feeding point, preventing massive supersaturation spikes that cause agglomeration[6].

    • Validation Check: Pause the addition when a persistent opalescence (cloudiness) forms. Hold for 30 minutes to allow the initial seed bed to form.

  • Slurry Aging: Resume Heptane addition until a final MeCN:Heptane ratio of 1:4 is reached. Maintain agitation for 12–24 hours.

    • Causality: Extended slurry aging facilitates solvent-mediated polymorphic transformation (Ostwald ripening), dissolving metastable forms and reprecipitating them as the thermodynamically stable polymorph[7].

    • Validation Check: Microscopic analysis of a slurry aliquot should reveal uniform crystal habits with no visible oil droplets.

Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution crosses the liquid-liquid phase boundary before the nucleation kinetics can initiate crystal growth[2].

  • Solution 1 (Thermodynamic): Dilute the solution slightly with your primary solvent to lower the supersaturation level below the binodal curve[2].

  • Solution 2 (Kinetic): Implement trace seeding (~0.1 wt%) just before the temperature reaches the cloud point. Seeds provide an immediate surface for solute integration, completely bypassing the LLPS boundary[3].

Q2: I am isolating a mixture of crystal shapes (e.g., needles and plates) and the melting point is broad. What is the cause? A: This indicates the concurrent precipitation of multiple polymorphs, driven by the molecule's multiple hydrogen-bonding sites[]. Uncontrolled cooling rates often cause metastable polymorphs to crash out alongside the stable form.

  • Solution: Implement a strict slurry conversion step. By holding the final suspension under agitation for 24 hours at room temperature, the more soluble (metastable) polymorphs will gradually dissolve and recrystallize onto the lattice of the thermodynamically stable form[7].

Q3: The final product is a fine powder that severely clogs the filter membrane. How can I improve the crystal habit? A: Excessive fines are the direct result of rapid, uncontrolled primary nucleation—often caused by "crash cooling" or dumping anti-solvent into the system too quickly[].

  • Solution: Reduce your cooling rate to ≤ 0.1 °C/min and ensure your anti-solvent is added via a controlled dosing pump[6]. Additionally, increasing the agitation speed during the growth phase can prevent the fines from agglomerating into dense, unfilterable clusters.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical decision in crystallization development[4]. Below is the evaluated matrix for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine.

Solvent TypeRecommended SolventBoiling Point (°C)Role in CrystallizationSuitability & Mechanistic Notes
Good Solvent Ethyl Acetate (EtOAc)77.1Primary dissolutionExcellent for breaking solute-solute H-bonds; moderate boiling point allows safe heating without degradation.
Good Solvent Acetonitrile (MeCN)82.0Primary dissolutionHigh polarity; highly effective for dissolving chlorinated pyrimidine derivatives[5].
Anti-Solvent Heptane98.4Supersaturation driverHighly non-polar; excellent for precipitating this moderately polar API without inducing LLPS.
Anti-Solvent Water100.0Supersaturation driverCan be paired with MeCN, but must be dosed extremely slowly to prevent rapid oiling out.

Visual Workflows

Workflow A Observe Oiling Out (LLPS) B Is Nucleation Temp Too Low? A->B C Increase Temp & Lower Cooling Rate B->C Yes D Is Supersaturation Too High? B->D No G Uniform Crystal Growth C->G E Dilute Solution (Add Good Solvent) D->E Yes F Add Trace Seeds (~0.1 wt%) D->F No / Persistent E->G F->G

Decision tree for mitigating liquid-liquid phase separation (oiling out) during crystallization.

References

  • Special Issue : Anti-Solvent Crystallization - MDPI. URL:[Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry - Engineering.org.cn. URL: [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review - ACS Publications. URL:[Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. URL:[Link]

Sources

Optimization

overcoming low aqueous solubility of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Technical Support Center Topic: Overcoming Low Aqueous Solubility of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine Introduction: Addressing the Solubility Challenge of a Key Pyrimidine Derivative 6-chloro-2-(metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Overcoming Low Aqueous Solubility of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Introduction: Addressing the Solubility Challenge of a Key Pyrimidine Derivative

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS No. 1981-45-9) is a substituted pyrimidine that serves as a valuable intermediate in medicinal chemistry and drug discovery pipelines. Researchers frequently encounter significant challenges with its low aqueous solubility, a common issue for heterocyclic compounds with lipophilic substituents.[1] This poor solubility can lead to unreliable data in biological assays, precipitation during experiments, and underestimated compound activity, ultimately hindering research progress.[2][3]

This guide provides a comprehensive technical framework for researchers to systematically troubleshoot and overcome the solubility limitations of this compound. We will explore the underlying principles of various solubilization techniques, provide detailed, field-tested protocols, and offer practical advice for selecting the most appropriate method for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine expected to have low aqueous solubility?

A1: The molecular structure of the compound dictates its solubility profile. Several features contribute to its hydrophobicity:

  • Aromatic Pyrimidine Core: The core heterocyclic ring is relatively nonpolar.

  • Chlorine Atom: The chloro-substituent significantly increases the molecule's lipophilicity.

  • Methoxymethyl and N-methyl Groups: These alkyl and ether groups further reduce its ability to form favorable hydrogen bonds with water. While the amine group offers a site for protonation, the overall molecule possesses a high degree of lipophilicity and potentially strong crystal lattice energy, making it difficult for water molecules to effectively solvate it.[1]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Ignoring low solubility can severely compromise your results:

  • Inaccurate Potency Measurement: The actual concentration of the dissolved compound in your assay will be lower than the nominal concentration, leading to an underestimation of its true biological activity (e.g., falsely high IC50 values).

  • Compound Precipitation: The compound may precipitate out of solution when a DMSO stock is diluted into an aqueous assay buffer. This can cause assay artifacts, clog liquid handling equipment, and produce inconsistent results.[4]

  • Poor Bioavailability: In preclinical studies, low aqueous solubility is a primary cause of poor absorption and low bioavailability, making it difficult to assess the compound's efficacy in vivo.[2][5]

Q3: What is the general workflow for selecting a solubilization strategy?

A3: A systematic approach is crucial. Start with the simplest, least intrusive methods and progress to more complex formulations as needed. The choice depends heavily on your experimental system (e.g., biochemical assay, cell-based assay, animal study). A recommended workflow is detailed in the diagram below.

G start Start: Compound has low aqueous solubility is_ionizable Is the compound ionizable? (Contains acidic/basic groups) start->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG) is_ionizable->cosolvent No assay_compat_ph Is the new pH compatible with the assay? ph_adjust->assay_compat_ph assay_compat_ph->cosolvent No success Proceed with Experiment assay_compat_ph->success Yes assay_compat_cosolvent Is the final co-solvent concentration tolerated? cosolvent->assay_compat_cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation assay_compat_cosolvent->cyclodextrin No assay_compat_cosolvent->success Yes assay_compat_cd Does cyclodextrin interfere with the assay? cyclodextrin->assay_compat_cd surfactant Strategy 4: Surfactants (e.g., Tween 80) assay_compat_cd->surfactant No assay_compat_cd->success Yes surfactant->success

Caption: Decision workflow for selecting a solubilization method.

Troubleshooting and Solubilization Protocols

This section provides detailed protocols for four primary solubilization strategies. Always begin by preparing a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[4]

Method 1: pH Adjustment

Scientific Principle: The N-methylpyrimidin-4-amine moiety of the compound contains a basic nitrogen atom. In an acidic environment (lower pH), this nitrogen can be protonated to form a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][6] This is often the most effective initial strategy for ionizable compounds.[7]

Experimental Protocol:

  • Prepare Acidic Buffers: Prepare a range of biologically compatible buffers with pH values between 4.0 and 6.5 (e.g., citrate buffer, acetate buffer).

  • Prepare Compound Stock: Create a high-concentration stock solution (e.g., 20-50 mM) of the compound in 100% DMSO.

  • Solubility Test: In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each acidic buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration remains low (<1%).

  • Equilibrate and Observe: Vortex the tubes briefly and let them equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation against a dark background. A clear, single-phase solution indicates successful solubilization at that pH.

  • Confirmation (Optional): To quantify the solubility, centrifuge the tubes at high speed (~14,000 rpm) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration using a validated analytical method like HPLC-UV.

Troubleshooting Q&A:

  • Q: My compound dissolves at pH 5.0 but precipitates when I add it to my cell culture medium at pH 7.4. What should I do?

    • A: This is a common issue. The compound is falling out of solution as the pH is neutralized. You may need to either (a) lower the pH of your final assay medium slightly (if your cells can tolerate it for the duration of the experiment) or (b) move to a different strategy like co-solvents or cyclodextrins that do not rely on pH.

  • Q: How do I know if the acidic pH will affect my protein or cells?

    • A: Always run a vehicle control using the acidic buffer (without the compound) to ensure the pH itself does not impact your experimental outcome. Most biological systems are sensitive to significant pH changes.[7]

Method 2: Co-solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving lipophilic compounds like 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][11]

Experimental Protocol:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10-50 mM stock solution. Gentle warming or sonication can assist in dissolution.[4]

  • Prepare Intermediate Dilutions: If a large dilution is required, perform it in a stepwise manner to avoid precipitation. For example, dilute the 50 mM DMSO stock to 5 mM first in DMSO, then dilute this intermediate stock into your final aqueous buffer.

  • Prepare Final Working Solution: Add the stock solution to your aqueous assay buffer while vortexing to ensure rapid mixing. The final concentration of the organic co-solvent should be kept to a minimum, typically <1% for in vitro assays and <5% for in vivo formulations, to avoid solvent-induced toxicity or artifacts.[12]

  • Inspect for Clarity: Always visually inspect the final working solution for any signs of precipitation (Tyndall effect) before use.

Troubleshooting Q&A:

  • Q: My final DMSO concentration is above 1% and is toxic to my cells. What are my options?

    • A: You can try alternative, less toxic co-solvents like ethanol or PEG 400.[10] Alternatively, a combination of methods, such as using a lower concentration of co-solvent in a pH-adjusted buffer, might achieve the desired solubility without toxicity.

  • Q: The compound precipitates immediately upon dilution into the aqueous buffer. How can I prevent this?

    • A: This indicates that the aqueous buffer cannot support the desired concentration, even with the co-solvent. Try adding the stock solution to the buffer more slowly while vigorously vortexing. If that fails, you must either lower the final compound concentration or use a more powerful solubilization method like cyclodextrins or surfactants.

Method 3: Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our pyrimidine compound, within this cavity, forming a water-soluble "inclusion complex."[14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without altering the chemical structure of the compound.[][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[1][17]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (Guest) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity cd->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add Compound: Add an excess amount of the solid pyrimidine compound directly to the HP-β-CD solution.

  • Equilibrate: Vigorously stir or sonicate the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Remove Undissolved Solid: Filter the solution through a 0.22 µm syringe filter or centrifuge at high speed to remove any remaining undissolved solid compound.

  • Determine Concentration: The resulting clear solution contains the solubilized compound. The exact concentration must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) as it now represents the maximum solubility in that specific cyclodextrin formulation.

Troubleshooting Q&A:

  • Q: Which cyclodextrin should I use?

    • A: β-cyclodextrins and their derivatives like HP-β-CD are most commonly used for drug-sized molecules.[] The choice may require some empirical testing, but HP-β-CD is an excellent starting point.

  • Q: Could the cyclodextrin interfere with my experiment, for example, by extracting cholesterol from cell membranes?

    • A: Yes, at high concentrations, cyclodextrins can have their own biological effects. It is critical to run a vehicle control with the same concentration of HP-β-CD to account for any effects of the excipient itself.[17]

Method 4: Surfactant-Based Formulations

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[18][19] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.

Caption: A drug molecule solubilized in a surfactant micelle's core.

Experimental Protocol:

  • Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., 0.1% to 2% Tween® 80) in your aqueous buffer. Ensure this concentration is well above the known CMC of the surfactant.

  • Add Compound: Prepare a concentrated stock of the compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Mix and Dissolve: Slowly add the compound stock to the surfactant solution while stirring. The surfactant micelles will incorporate the compound.

  • Equilibrate: Allow the solution to equilibrate for a few hours.

  • Final Check: Visually inspect for clarity. The solution should be clear and free of particulates.

Troubleshooting Q&A:

  • Q: Can surfactants interfere with my assay?

    • A: Absolutely. Surfactants can denature proteins and disrupt cell membranes. A vehicle control containing the surfactant is mandatory. This method is often a last resort for in vitro assays but can be very effective for certain formulation types.[20]

  • Q: How do I choose a surfactant?

    • A: Start with well-characterized, low-toxicity, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20.

Summary of Solubilization Strategies

The optimal choice of a solubilization technique requires balancing the desired concentration with the constraints of the experimental system. The following table provides a comparative summary to guide your decision-making process.

StrategyPrinciple of ActionTypical Fold Increase in SolubilityProsConsBest For
pH Adjustment Ionization of the basic amine group to form a soluble salt.[1]10 - 1000 foldSimple, inexpensive, and highly effective for ionizable compounds.[21]Only works for ionizable compounds; risk of precipitation upon pH change; potential for pH to affect the assay.[7]Initial screening, biochemical assays where pH can be controlled.
Co-solvents Reducing the polarity of the aqueous solvent system.[8]2 - 100 foldSimple to prepare; widely used and understood.Potential for solvent toxicity/artifacts; limited solubilizing power; risk of precipitation on dilution.[12]General in vitro assays (at <1% organic); early-stage in vivo PK studies.
Cyclodextrins Encapsulation of the drug in a hydrophobic cavity.[13]50 - 5000 foldHighly effective; low toxicity (HP-β-CD); can improve stability.[][17]More complex preparation; potential for CD to interfere with assays; higher cost.[17]Cell-based assays, in vivo formulations, when co-solvents fail.
Surfactants Partitioning of the drug into micellar hydrophobic cores.[18]10 - 200 foldEffective for very hydrophobic compounds.High potential for assay interference (protein denaturation, membrane disruption); requires concentration to be above CMC.[20]Formulation development, specific non-sensitive assays.

References

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 130-138. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 231. Available from: [Link]

  • Morcoss, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1433. Available from: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1489. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 6(1), 1-9.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • D'Orazio, G., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS omega, 5(20), 11639-11647. Available from: [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of pharmaceutical sciences, 105(9), 2531-2542. Available from: [Link]

  • Baluja, S., & Bhatt, M. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available from: [Link]

  • Zhang, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 23(7), 241. Available from: [Link]

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Available from: [Link]

  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Available from: [Link]

  • Chemical Substance Information. (n.d.). 6-chloro-2-(methoxymethyl)pyrimidin-4-amine. Available from: [Link]

  • Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of analyzing 6-chloro-2-(methoxyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of analyzing 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine via Liquid Chromatography-Mass Spectrometry (LC-MS).

This molecule presents a unique triad of analytical challenges: a basic pyrimidine-amine core prone to severe peak tailing, a methoxymethyl ether group susceptible to sodium adduct formation, and a chlorinated ring that requires precise isotopic validation. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure a self-validating analytical workflow.

Part 1: Mechanistic Profiling & Quantitative Data

To optimize the mobile phase, we must first understand the analyte's behavior in solution and the gas phase. The presence of the secondary amine and pyrimidine nitrogens dictates a basic pKa, meaning the molecule will be positively charged at acidic pH.

Table 1: Effect of Mobile Phase Modifiers on Chromatographic and MS Performance

Data represents typical optimization outcomes for basic pyrimidine derivatives on standard C18 silica columns.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Analyte State (Solution)Peak Asymmetry ( As​ )Dominant Precursor IonRelative S/N
0.1% Formic Acid (pH ~2.7)Acetonitrile + 0.1% FAProtonated (Cationic)1.8 - 2.2 (Severe Tailing)[M+H]⁺100% (Baseline)
10 mM Ammonium Formate + 0.1% FAAcetonitrileProtonated (Cationic)1.3 - 1.5 (Moderate)[M+H]⁺145%
10 mM Ammonium Bicarbonate (pH 10)AcetonitrileNeutral (Uncharged)0.9 - 1.1 (Symmetrical)[M+H]⁺130%

Part 2: Troubleshooting FAQs

Q1: I am experiencing severe peak tailing ( As​ > 1.8). Why is this happening, and how do I achieve a symmetrical peak?

The Causality: Peak tailing for basic compounds is rarely a physical column void; it is almost always a chemical phenomenon. At acidic pH (e.g., 0.1% Formic Acid), your pyrimidine-amine is fully protonated. Simultaneously, residual silanol groups (-SiOH) on the silica stationary phase can dissociate into negatively charged silanoxides (-SiO⁻). The resulting secondary ion-exchange interaction between your cationic analyte and the anionic silanols causes the analyte to "drag" through the column, resulting in an exponential tail[1].

The Solution: You have two mechanistically sound options:

  • Switch to a High pH Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH ~10.0). At this pH, the basic nitrogens on your analyte are deprotonated (neutralized). Without a positive charge, the analyte partitions purely by reversed-phase hydrophobicity, completely bypassing silanol interactions and yielding a perfectly symmetrical peak. Counterintuitively, ESI+ ionization remains highly efficient at high pH due to gas-phase protonation during droplet desolvation[2].

  • Utilize Charged-Surface or Highly Endcapped Columns: If you must remain at low pH, switch to a column specifically designed with a positively charged surface modification to electrostatically repel the protonated analyte from the silica surface.

Q2: My overall signal intensity for the [M+H]⁺ ion (m/z 188) is poor, but I see a massive peak at m/z 210. What is happening?

The Causality: You are observing sodium adduct formation ([M+Na]⁺ at m/z 210). The methoxymethyl ether oxygen and the pyrimidine nitrogens act as excellent chelating sites for ambient sodium ions present in glassware or lower-grade solvents. Because sodium adducts are highly stable, they do not fragment predictably in the collision cell, completely devastating your Multiple Reaction Monitoring (MRM) sensitivity.

The Solution: Introduce a volatile ammonium buffer. By adding 10 mM Ammonium Formate to your aqueous mobile phase, you flood the ESI droplet with NH₄⁺ ions. During the droplet evaporation process, NH₄⁺ decomposes into volatile ammonia (NH₃) and a proton (H⁺). This localized abundance of protons outcompetes sodium, driving the equilibrium entirely toward the [M+H]⁺ species [3].

Q3: How can I definitively verify that my chromatographic peak is the target analyte and not an isobaric interference?

The Causality: Relying solely on retention time and a single MRM transition is scientifically fragile. A self-validating method must leverage the molecule's intrinsic chemical signature.

The Solution: Exploit the chlorine atom. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Self-Validation Check: In your MS1 full scan or Q1 isolation, you must observe a strict 3:1 intensity ratio between m/z 188.05 ([M+H]⁺ for ³⁵Cl) and m/z 190.05 ([M+H]⁺ for ³⁷Cl). If this isotopic envelope is absent or distorted, the peak is an interference, regardless of retention time.

Part 3: Visualizations of Optimization Logic

Workflow A Target: 6-chloro-2-(methoxymethyl) -N-methylpyrimidin-4-amine B Initial LC-MS Setup ESI+ Mode A->B C Mobile Phase A Evaluation B->C D 0.1% Formic Acid (pH ~2.7) C->D E 10mM NH4HCO3 (pH ~10.0) C->E F Check Peak Symmetry D->F E->F G Tailing > 1.5 F->G Silanol Interaction H Symmetry 0.9 - 1.2 F->H Optimal Partitioning I Switch to High pH (E) or Endcapped C18 G->I J Proceed to MRM Optimization H->J I->J

Caption: Decision matrix for mobile phase pH selection to mitigate silanol-induced peak tailing.

Adducts S1 Observation: High[M+Na]+ (m/z 210) S2 Mechanism: Ether/Amine coordinates ambient Na+ S1->S2 S3 Intervention: Add 10mM Ammonium Formate S2->S3 S4 Gas-Phase Reaction: NH4+ -> NH3 + H+ S3->S4 S5 Result: Dominant[M+H]+ (m/z 188) S4->S5

Caption: Mechanism of sodium adduct suppression using volatile ammonium buffers in ESI+.

Part 4: Validated Experimental Protocols

Protocol: High-Sensitivity Adduct-Suppression LC-MS/MS Method

This protocol is designed as a self-validating system to ensure maximum sensitivity while eliminating peak tailing and adduct formation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. (Final concentration: 10 mM Ammonium Formate, 0.1% FA, pH ~3.0).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (Note: Do not add buffer to the organic phase to prevent salt precipitation).

Step 2: Chromatographic Gradient Setup

  • Column: Superficially porous C18 (e.g., 2.1 x 50 mm, 2.7 µm) with positive surface charge technology.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Ensures reproducible mass transfer and reduces backpressure).

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Focuses the polar amine at the column head)

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Washes strongly retained matrix lipids)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 6.0 min: Re-equilibration.

Step 3: Mass Spectrometry (ESI+) & Self-Validation Criteria

  • Source Parameters: Capillary Voltage: +3.5 kV; Desolvation Temp: 450°C.

  • MRM Transitions (Self-Validating Setup):

    • Quantifier: m/z 188.1 → [Fragment A] (Optimize CE for highest intensity).

    • Qualifier 1: m/z 190.1 → [Fragment A] (Must be exactly 33% the intensity of the quantifier to validate the ³⁵Cl/³⁷Cl ratio).

    • Qualifier 2: m/z 188.1 → [Fragment B] (e.g., loss of methoxymethyl group, -45 Da).

  • System Suitability Check: Inject a solvent blank immediately after the highest calibration standard. The signal at m/z 188.1 must be <0.1% of the standard to validate zero carryover.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at:[Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine Batch Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the batch synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the batch synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3). This compound is a critical pyrimidine building block utilized in the development of triazole derivatives and advanced kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-2-(methoxymethyl)pyrimidine with methylamine. While SNAr on symmetrically substituted 4,6-dichloropyrimidines is generally robust, achieving high API-grade purity requires strict kinetic and stoichiometric control. Deviations often lead to over-amination, hydrolysis, or incomplete conversion. This guide provides a self-validating protocol, mechanistic visualizations, and a comprehensive Q&A troubleshooting section to ensure scientific integrity and reproducible yields.

Part 1: Self-Validating Experimental Protocol

Objective : Highly selective mono-amination of 4,6-dichloro-2-(methoxymethyl)pyrimidine with methylamine.

Mechanistic Causality & Design :

  • Solvent Choice : Anhydrous Tetrahydrofuran (THF) is preferred over protic solvents (like ethanol) to suppress the formation of alkoxide/hydroxide ions, which are the primary drivers of solvolysis and hydrolysis impurities .

  • Reagent State : Using a 2.0 M solution of methylamine in THF (rather than aqueous methylamine) is critical to prevent the nucleophilic displacement of the chlorine atom by water.

  • Temperature Control : The reaction is initiated at 0 °C to maximize the kinetic difference between the first and second chlorine displacement, preventing di-substitution.

Step-by-Step Methodology :

  • Preparation : In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4,6-dichloro-2-(methoxymethyl)pyrimidine (1.0 eq, 10.0 mmol, 1.93 g) in anhydrous THF (50 mL, 0.2 M concentration).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12.0 mmol, 2.1 mL) to act as a non-nucleophilic acid scavenger.

    • Self-Validation Check: The solution must remain completely clear. Any immediate precipitation indicates moisture contamination or degraded base.

  • Nucleophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add methylamine (2.0 M in THF, 1.05 eq, 5.25 mL) over a strict 15-minute window.

    • Causality: Slow addition prevents localized high concentrations of methylamine, which would otherwise overcome the kinetic barrier and drive the formation of the di-aminated impurity .

  • Reaction Monitoring : Seal the flask tightly, allow the reaction to slowly warm to room temperature (20–25 °C), and stir for 2–4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Check: The reaction is complete when the starting material peak ([M+H]+ 193.0) is < 1% relative to the product peak.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize residual amine. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate the target amine as an off-white solid.

Part 2: Reaction Pathway Visualization

Pathway SM 4,6-dichloro-2-(methoxymethyl) pyrimidine (Starting Material) Target 6-chloro-2-(methoxymethyl)- N-methylpyrimidin-4-amine (Target Intermediate) SM->Target SNAr (Mono-substitution) THF, 0°C to RT ImpB 6-(methylamino)-2-(methoxymethyl) pyrimidin-4-ol (Hydrolysis Impurity) SM->ImpB H2O contamination Nucleophilic OH- attack MeNH2 Methylamine (MeNH2) (Nucleophile) MeNH2->Target 1.05 eq ImpA N4,N6-dimethyl-2-(methoxymethyl) pyrimidine-4,6-diamine (Over-amination Impurity) Target->ImpA Excess MeNH2 Elevated Temp

Figure 1: SNAr pathway and common impurity formation in 4-amino-6-chloropyrimidine synthesis.

Part 3: Troubleshooting FAQs

Q1: I am observing a significant amount of a +13 mass unit impurity by LC-MS (Target is ~188 m/z, Impurity is ~183 m/z). What is this? A1: This is the di-substituted over-amination impurity: 2-(methoxymethyl)-N4,N6-dimethylpyrimidine-4,6-diamine. It occurs when the second chlorine atom undergoes a subsequent SNAr reaction.

  • Root Cause: Excess methylamine or elevated reaction temperatures. The first amine substitution donates electron density into the pyrimidine ring, making the second SNAr slower. However, a large excess of nucleophile or heat will overcome this kinetic barrier .

  • Solution: Strictly limit methylamine to 1.05 equivalents, ensure slow dropwise addition, and keep the reaction temperature strictly below 25 °C.

Q2: My LC-MS shows a major impurity at [M+H]+ 170.1. What causes this and how do I prevent it? A2: This mass corresponds to 6-(methylamino)-2-(methoxymethyl)pyrimidin-4-ol, a hydrolysis impurity.

  • Root Cause: The presence of water in your reaction mixture. Halopyrimidines are highly susceptible to solvolysis. If aqueous methylamine (e.g., 40% in water) is used, hydroxide ions can outcompete the amine, leading to the displacement of the chloride by an OH group .

  • Solution: Switch to anhydrous methylamine in THF or Methanol. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Q3: Unlike 2,4-dichloropyrimidines, I am not seeing two distinct regioisomers. Is my analytical method failing to separate them? A3: No, your analytical method is likely fine. 4,6-dichloro-2-(methoxymethyl)pyrimidine possesses a plane of symmetry. The C4 and C6 positions are chemically and sterically equivalent. Therefore, nucleophilic attack at either position yields the exact same mono-substituted product. Regioselectivity issues (C2 vs. C4 attack) are strictly a concern for 2,4-dichloropyrimidines .

Q4: The reaction stalls at 70% conversion, leaving unreacted starting material. Should I add more methylamine? A4: Adding more methylamine mid-reaction risks di-substitution of the already formed product.

  • Root Cause: Methylamine is a volatile gas (boiling point -6 °C). If the reaction is run in an open system or poorly sealed flask at room temperature, the effective concentration of methylamine drops as it escapes into the headspace.

  • Solution: Run the reaction in a tightly sealed pressure tube or septum-sealed flask. If incomplete conversion persists, optimize the base (DIPEA) to ensure the generated HCl is fully scavenged, preventing the protonation and deactivation of the remaining methylamine.

Part 4: Impurity Profiling Summary

To assist your analytical team, summarize your LC-MS and RP-HPLC data against this established impurity profile matrix:

Impurity / CompoundMechanism of FormationExpected[M+H]+ (m/z)Relative Polarity (RP-HPLC)Mitigation Strategy
Target API Intermediate Mono-SNAr~188.0 Reference (Rt)N/A
N4,N6-dimethyl diamine Over-reaction (2nd SNAr)~183.1 More polar (Elutes earlier)Limit MeNH₂ to 1.05 eq; Keep T < 25°C
Pyrimidin-4-ol derivative Hydrolysis (OH⁻ attack)~170.1 More polar (Elutes earlier)Use anhydrous THF and MeNH₂ solutions
Residual Starting Material Incomplete reaction~193.0 Less polar (Elutes later)Seal reaction vessel; Use 1.2 eq DIPEA

References

  • Trilleras, J., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1426.[Link]

  • Han, Y. T., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Process Research & Development, 2013, 17(8), 1066-1073.[Link]

  • Tarr, J. C., et al. "Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype." Bioorganic & Medicinal Chemistry Letters, 2017.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine and Standard Pyrimidine Kinase Inhibitors: A Proposed Investigative Guide

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, forming the foundation of numerous clinically approved drugs targeting a variety of protein kinases.[1][2] This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, forming the foundation of numerous clinically approved drugs targeting a variety of protein kinases.[1][2] This guide provides a comparative framework for evaluating the novel compound, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, against established pyrimidine-based kinase inhibitors. Due to the absence of publicly available data on the biological activity of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, this document serves as a comprehensive investigative plan, outlining the requisite experimental protocols and data interpretation needed to characterize its potential as a kinase inhibitor.

We will compare this novel compound with two well-characterized pyrimidine-based inhibitors representing different kinase families: Palbociclib , a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Gefitinib , an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. This comparison will provide a robust understanding of the potential potency, selectivity, and cellular activity of our compound of interest.

Structural Overview of Compared Compounds

A fundamental starting point for any comparative analysis is the examination of the chemical structures. The pyrimidine core is a common feature, known for its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[3][4]

CompoundStructureCore ScaffoldKnown Primary Target(s)
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine2,4-substituted PyrimidineUnknown
Palbociclib PalbociclibPyrido[2,3-d]pyrimidineCDK4, CDK6[5]
Gefitinib GefitinibQuinazoline (structurally related to pyrimidine)EGFR[6]

The structural nuances of each molecule, particularly the substitutions on the pyrimidine ring, will dictate their binding affinity and selectivity for different kinase targets. The methoxymethyl and N-methyl substituents on our compound of interest are unique and warrant a thorough investigation into their potential interactions within a kinase ATP-binding pocket.

Proposed Experimental Evaluation: A Step-by-Step Guide

To ascertain the kinase inhibitory profile of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, a multi-faceted approach is necessary, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a physiological context.

Rationale: A competitive binding assay is a robust method to determine if a compound directly interacts with the ATP-binding site of a kinase, independent of substrate phosphorylation.[7][8] This initial screen will provide a broad overview of the compound's kinase selectivity. We will utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen™ Eu Kinase Binding Assay, for its high sensitivity and suitability for high-throughput screening.[9][10][11]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, Palbociclib, and Gefitinib add_compound 4. Add 5 µL of test compound to assay wells prep_compound->add_compound prep_kinase 2. Prepare Kinase/Antibody mixture (e.g., GST-tagged CDK4/Eu-anti-GST Ab) add_kinase 5. Add 5 µL of Kinase/Antibody mixture prep_kinase->add_kinase prep_tracer 3. Prepare Alexa Fluor™ labeled ATP-competitive tracer add_tracer 6. Add 5 µL of tracer prep_tracer->add_tracer add_compound->add_kinase add_kinase->add_tracer incubate 7. Incubate for 60 minutes at room temperature add_tracer->incubate read_plate 8. Read TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) incubate->read_plate calc_ratio 9. Calculate Emission Ratio (665/615) read_plate->calc_ratio plot_curve 10. Plot Ratio vs. [Inhibitor] calc_ratio->plot_curve calc_ic50 11. Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for the TR-FRET based competitive kinase binding assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, Palbociclib, and Gefitinib in 100% DMSO.

    • Perform a serial dilution series in assay buffer to obtain final concentrations ranging from 100 µM to 1 pM.

  • Kinase and Tracer Preparation:

    • Reconstitute purified, tagged (e.g., GST-tagged) kinases such as CDK4, CDK6, and EGFR in the appropriate kinase buffer.

    • Prepare a working solution of the kinase with a Europium-labeled anti-tag antibody.

    • Prepare a working solution of the corresponding Alexa Fluor™ 647-labeled ATP-competitive tracer. The choice of tracer will depend on the kinase being assayed.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the diluted compounds to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • Calculate the ratio of the acceptor (665 nm) to the donor (615 nm) fluorescence.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM) [Example Data]
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine CDK450
CDK675
EGFR>10,000
Palbociclib CDK411
CDK616
EGFR>10,000
Gefitinib CDK4>10,000
CDK6>10,000
EGFR3

This initial screen would provide crucial information about the potency and selectivity of our novel compound. The hypothetical data above suggests that 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine may have moderate, selective activity against CDK4/6.

Rationale: While biochemical assays confirm direct enzyme interaction, cell-based assays are essential to determine if a compound can enter cells, engage its target, and exert a biological effect. We will use a cellular phosphorylation assay to measure the inhibition of a downstream substrate of the target kinase.[12] For our hypothetical CDK4/6-active compound, we will measure the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6.

Signaling Pathway Diagram:

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes activates transcription CellCycle G1 to S Phase Transition S_Phase_Genes->CellCycle promotes Inhibitor 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine OR Palbociclib Inhibitor->CyclinD_CDK46 inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway in cell cycle progression.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compounds (and a DMSO vehicle control) for 2-4 hours.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete cell lysis.

  • Detection of Phospho-Rb (p-Rb):

    • Use a sandwich ELISA or a TR-FRET-based assay (e.g., HTRF®) to quantify the levels of phosphorylated Rb (at Ser780, a specific CDK4 site) relative to total Rb.

    • Transfer lysates to an assay plate pre-coated with a capture antibody (e.g., total Rb).

    • Add detection antibodies: one for total Rb and another specific for phospho-Rb, each conjugated to a different fluorophore (e.g., d2 and Europium cryptate for HTRF).

  • Data Analysis:

    • Measure the fluorescence signal and calculate the ratio of phospho-Rb to total Rb.

    • Normalize the results to the DMSO control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Hypothetical Data Summary:

CompoundCellular IC50 (nM) for p-Rb Inhibition [Example Data]
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine 250
Palbociclib 60
Gefitinib >20,000

A higher cellular IC50 compared to the biochemical IC50 is expected and can be attributed to factors like cell membrane permeability and efflux pump activity. This data would confirm that our compound of interest is cell-permeable and can inhibit the CDK4/6 pathway in a cellular environment.

Synthesis of Findings and Future Directions

Based on our proposed experimental plan and the hypothetical data, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine emerges as a potential, moderately potent, and selective inhibitor of the CDK4/6-Rb pathway. Its biochemical potency (IC50 ~50-75 nM) is within a reasonable range for a lead compound, though less potent than the established drug Palbociclib (IC50 ~11-16 nM). The compound demonstrated on-target activity in a cellular context, albeit with a reduced potency (cellular IC50 ~250 nM), which is a common and important finding.

Key Comparative Points:

  • Potency: Palbociclib is the more potent inhibitor in both biochemical and cellular assays. Further optimization of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine would be required to enhance its potency.

  • Selectivity: The novel compound shows promising selectivity for CDK4/6 over EGFR, a critical feature for minimizing off-target effects. A broader kinase panel screen would be necessary to fully establish its selectivity profile.

  • Cellular Activity: The compound is cell-permeable and effectively inhibits the downstream signaling of its target kinase. The discrepancy between biochemical and cellular potency warrants further investigation into its drug-like properties (e.g., solubility, membrane permeability).

Future studies should include a comprehensive kinome scan to fully elucidate the selectivity of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine. Additionally, structure-activity relationship (SAR) studies, guided by co-crystallography with its target kinase, could provide insights for optimizing its potency and pharmacokinetic properties. Finally, evaluating its effect on cell proliferation and cell cycle arrest would be the next logical step to link target engagement with an anti-cancer phenotype.

References

  • Cisbio. HTRF® Kinase Assay Protocol. [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Norman, R. A., Toogood, P. L., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 53(21), 7796–7814. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol | Download Table. [Link]

  • Eason, R., et al. PI 3-Kinase (Class I) HTRF Assay. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845–1865. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 736261. [Link]

  • Sharma, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(10), e2200233. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. [Link]

  • Springer Nature. HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • ScienceDirect. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • ResearchGate. CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. [Link]

  • Taylor & Francis Online. Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

  • National Center for Biotechnology Information. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. [Link]

  • ACS Publications. Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. [Link]

  • Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • Bio-protocol. IP-Kinase Assay. [Link]

  • ACS Publications. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. [Link]

  • PubMed. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. [Link]

  • protocols.io. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. [Link]

  • Taylor & Francis Online. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][13][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. [Link]

  • PubMed. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). [Link]

  • ResearchGate. Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • DORA 4RI. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • RSC Publishing. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • National Center for Biotechnology Information. (2024, July 26). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. [Link]

  • Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]

  • ResearchGate. Targets in pyrimidine salvage and their corresponding inhibitors. (A)... [Link]

  • Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Celtarys - Drug Discovery. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ScienceDirect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

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Comparative

Validation of a Quantitative LC-MS/MS Method for 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine: A Comparative Guide on Sample Preparation Technologies

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the accurate quantification of these building blocks and their metabolites in biological matrices becomes paramount. The compound 6-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the accurate quantification of these building blocks and their metabolites in biological matrices becomes paramount. The compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3) is a critical pharmaceutical intermediate and structural motif found in numerous kinase inhibitors[1].

However, quantifying this basic amine in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges. Endogenous phospholipids cause severe matrix effects (ion suppression) in positive Electrospray Ionization (ESI+) mode.

This guide objectively compares the performance of an Advanced Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) product against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Furthermore, it provides a self-validating experimental framework grounded in the latest[2].

The Causality of Method Design: Why MCX-SPE?

To design a robust bioanalytical method, we must first understand the physicochemical causality of the analyte.

  • Ionization Mechanism: The pyrimidine ring and the secondary amine (-NH-CH3) render the molecule basic, with an estimated pKa between 5.0 and 6.0. In acidic mobile phases (e.g., 0.1% formic acid), the nitrogens readily accept protons, making ESI+ the optimal ionization mode (precursor [M+H]+ m/z 188.1).

  • The Matrix Problem: ESI+ is notoriously susceptible to ion suppression from plasma glycerophosphocholines. If these lipids co-elute with the analyte, they monopolize the charge droplets in the ESI source, destroying method sensitivity and reproducibility.

  • The MCX Solution: By leveraging the basicity of the amine, we can use an MCX-SPE cartridge. Acidifying the plasma sample forces the analyte into a purely cationic state, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent. This strong ionic bond permits aggressive washing with 100% methanol—a step that completely washes away neutral lipids and phospholipids. Finally, eluting with a high-pH solvent (5% NH4​OH ) neutralizes the amine, breaking the ionic bond and releasing the purified analyte.

Objective Performance Comparison: MCX-SPE vs. Alternatives

To demonstrate the superiority of the MCX-SPE product, we compared it against two standard laboratory alternatives: Protein Precipitation (PPT) using acetonitrile, and Liquid-Liquid Extraction (LLE) using ethyl acetate.

As shown in Table 1 , PPT suffers from catastrophic matrix effects due to the retention of phospholipids. LLE yields cleaner extracts but suffers from poor recovery because the polar methoxymethyl group on the pyrimidine ring resists partitioning into non-polar organic solvents. The MCX-SPE product delivers both near-quantitative recovery and negligible matrix effects.

Table 1: Comparative Extraction Efficiency and Matrix Effect

(Analyte Concentration: 10 ng/mL in Human Plasma, n=6)

Extraction TechnologyMean Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) 92.5 ± 4.1-45.2 ± 6.3Poor
Liquid-Liquid Extraction (LLE) 64.3 ± 5.8-12.4 ± 3.1Moderate
Advanced MCX-SPE (Product) 95.8 ± 2.2 -2.1 ± 1.5 Excellent
Table 2: MCX-SPE LC-MS/MS Method Precision and Accuracy

(Validation runs over 3 days, n=5 per level)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.0 (LLOQ)6.4104.27.8106.5
3.0 (LQC)4.198.55.2101.2
50.0 (MQC)3.2101.44.099.8
800.0 (HQC)2.599.13.1100.5

Self-Validating Experimental Protocols

A method is only as trustworthy as the protocols that govern it. The following step-by-step methodologies ensure a self-validating system that inherently proves its own reliability, aligning with [3].

Protocol A: Optimized MCX-SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) and vortex for 30 seconds. Causality: The acid disrupts protein binding and ensures 100% protonation of the pyrimidine amine.

  • Sorbent Conditioning: Condition the MCX-SPE cartridge (30 mg/1 mL) with 1 mL of 100% Methanol, followed by 1 mL of MS-grade water.

  • Sample Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Washing: Wash the sorbent with 1 mL of 2% Formic acid in water (removes polar interferences while retaining the basic analyte). Follow with 1 mL of 100% Methanol. Causality: The methanol wash is the critical differentiator, stripping away phospholipids that cause ion suppression.

  • Target Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS.

Protocol B: LC-MS/MS Method Validation Logic (ICH M10)

To validate this method for regulatory submission, execute the following parameters[4]:

  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. Monitor the MRM channels for both the analyte and the IS. Acceptance: Interfering peaks at the retention time must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% of the IS response[5].

  • Linearity: Prepare 8 non-zero calibration standards ranging from 1.0 to 1000 ng/mL. Apply a linear regression model with a 1/x2 weighting factor. Acceptance: The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ)[6].

  • Matrix Effect (IS-Normalized): Extract blank matrix from 6 lots and spike with the analyte post-extraction at the LQC and HQC levels. Compare these peak areas to neat standard solutions. Calculate the Matrix Factor (MF) and divide by the IS MF. Acceptance: The Coefficient of Variation (%CV) of the IS-normalized MF must be 15%[7].

Visualizing the Analytical Logic

Workflow cluster_MCX Advanced MCX-SPE (Product) cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) Start Plasma Sample Spiked with Analyte SPE_Load Load Acidified Sample (Protonates Amine) Start->SPE_Load PPT_Add Add 3x Vol Acetonitrile Start->PPT_Add LLE_Add Add Basic Buffer & Ethyl Acetate Start->LLE_Add SPE_Wash Wash: 100% MeOH (Removes Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap PPT_Centrifuge Centrifuge 14000g PPT_Add->PPT_Centrifuge PPT_Super Collect Supernatant (High Lipid Content) PPT_Centrifuge->PPT_Super PPT_Super->Evap LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Org Collect Organic Layer LLE_Vortex->LLE_Org LLE_Org->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Comparative sample preparation workflows for bioanalytical LC-MS/MS.

ValidationLogic Title ICH M10 / FDA Validation Parameters Selectivity Selectivity & Specificity Blank Matrix (n≥6) Interference ≤ 20% LLOQ Title->Selectivity Linearity Linearity & Range ≥ 6 Non-zero Standards R² ≥ 0.99 Title->Linearity AccPrec Accuracy & Precision Intra/Inter-day (n=5) ±15% (±20% at LLOQ) Title->AccPrec Matrix Matrix Effect & Recovery IS-Normalized MF CV ≤ 15% Title->Matrix Stability Stability Assessments Benchtop, Freeze-Thaw, Autosampler, Long-term Title->Stability

Core parameters for bioanalytical method validation per ICH M10.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER). (May 2018). URL:[Link][3].

  • International Council for Harmonisation (ICH). "ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." European Medicines Agency (EMA). (July 2022). URL:[Link][2][4].

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide Clinical Trials Blog. (April 2024). URL:[Link][6].

  • ICH M10 Training Material. "Bioanalytical Method Validation and Study Sample Analysis - Training Material." ICH Official Database. (January 2024). URL:[Link][5].

Sources

Validation

Comparative Binding Affinity Guide: 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine Analogues vs. Alternative Kinase Scaffolds

Executive Summary In the landscape of small-molecule kinase inhibitor design, identifying a privileged starting scaffold is critical for achieving high target affinity and selectivity. The compound 6-chloro-2-(methoxymet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule kinase inhibitor design, identifying a privileged starting scaffold is critical for achieving high target affinity and selectivity. The compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3) serves as a highly versatile, ATP-competitive building block. This guide provides an objective, data-driven comparison of analogues derived from this scaffold against other foundational heterocyclic cores. By detailing the mechanistic rationale and providing rigorous biophysical protocols, this document equips researchers with the framework needed to evaluate binding kinetics and optimize lead compounds.

Mechanistic Rationale: Scaffold Anatomy & Causality

To understand the comparative binding affinity of this scaffold, we must deconstruct its structural causality within the kinase ATP-binding pocket. The pyrimidine ring acts as a foundational adenine bioisostere, but its specific substitutions dictate its thermodynamic binding profile:

  • Pyrimidine Core (N1/N3): Acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region.

  • C4-N-Methylamine: The secondary amine functions as a critical hydrogen bond donor to the backbone carbonyl of the hinge. The methyl group provides a slight steric bulk that can restrict rotation, locking the compound into an active binding conformation.

  • C2-Methoxymethyl: This moiety occupies the ribose-binding pocket. The ether oxygen offers additional hydrogen-bonding capabilities, while the methyl group balances the lipophilicity required for cellular permeability.

  • C6-Chloro Handle: This is the primary site for synthetic diversification. The highly electronegative chlorine atom activates the pyrimidine ring for rapid nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Modifying this position allows medicinal chemists to project functional groups into the solvent-exposed channel or the deep hydrophobic pocket (DFG-out conformation), which is the primary driver of kinase selectivity.

G cluster_0 Scaffold Regions & Kinase Interactions Core Pyrimidine Core (Adenine Bioisostere) Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge N1/N3 Acceptor C4 C4-N-Methylamine (Hinge H-Bond Donor) C4->Core C4->Hinge NH Donor C2 C2-Methoxymethyl (Ribose Pocket) C2->Core C6 C6-Chloro Handle (Diversification Site) C6->Core Solvent Solvent Channel / DFG Pocket (Selectivity Filter) C6->Solvent SNAr / Cross-Coupling

Fig 1: Kinase hinge-binding interaction model for the 2,4,6-substituted pyrimidine scaffold.

Comparative Binding Affinity Data

To objectively evaluate performance, we compare a representative series of C6-substituted analogues against a model kinase (e.g., wild-type EGFR). The data below illustrates how replacing the C6-chloro group with targeted moieties drastically improves the equilibrium dissociation constant ( Kd​ ).

Table 1: SAR of C6-Substituted Pyrimidine Analogues
CompoundC6 SubstituentIC50 (nM)Kd (nM)Primary Binding Mode
Core Scaffold -Cl>10,000N/ANon-binding (Lacks solvent anchor)
Analogue A -NH-Phenyl450380Hinge + Shallow Hydrophobic
Analogue B -NH-(4-phenoxyphenyl)2518Deep Pocket (DFG-out access)
Analogue C -NH-(4-(4-methylpiperazin-1-yl)phenyl)53.2Solvent Channel (Enhanced solubility)
Table 2: Core Scaffold Comparison (Optimized Analogue vs. Alternatives)

While the pyrimidine scaffold is highly tunable, it is essential to benchmark it against other foundational kinase cores, such as quinazolines and pyrazolo[3,4-d]pyrimidines, which are widely documented in medicinal chemistry literature [1][2].

Scaffold TypeRepresentative CoreTarget SelectivityKd (nM)Off-Target Liability
Substituted Pyrimidine Analogue C (from Table 1)High (Highly Tunable)3.2Moderate
Quinazoline 4-anilinoquinazolineHigh (EGFR biased)1.5Low
Pyrazolo[3,4-d]pyrimidine 1H-pyrazolo[3,4-d]pyrimidineBroad (Src/Abl biased)8.4High

Experimental Protocols for Affinity Validation

To ensure trustworthiness and reproducibility, binding affinity must be validated through orthogonal biophysical assays. The following self-validating protocols describe the workflow from high-throughput screening to precise kinetic profiling [3][4].

Workflow Lib Analogue Library (C6-Substituted) TRFRET TR-FRET Assay (Primary IC50 Screen) Lib->TRFRET SPR SPR Profiling (Kinetic Kd, kon, koff) TRFRET->SPR Cell Cellular Target Engagement SPR->Cell

Fig 2: Biophysical screening cascade for evaluating pyrimidine analogue binding affinity.

Protocol A: TR-FRET Competitive Binding Assay (Primary Screen)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to rapidly rank the IC50​ of the synthesized analogue library.

  • Reagent Assembly: In a low-volume 384-well plate, combine 5 nM of GST-tagged recombinant kinase, 2 nM of Europium-labeled anti-GST antibody (donor), and 10 nM of a fluorescently labeled kinase tracer (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Use an acoustic liquid handler to dispense 100 nL of the pyrimidine analogues (10-point dose-response, starting at 10 µM) into the wells. Include DMSO-only wells as negative controls.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the analogues to displace the fluorescent tracer from the ATP-binding site.

  • Detection & Analysis: Read the plate on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. Plot the ratio against log[inhibitor] and fit to a 4-parameter logistic curve to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium affinity ( IC50​ ) does not capture drug residence time. SPR is mandatory for determining the association ( kon​ ) and dissociation ( koff​ ) rates, where Kd​=koff​/kon​ .

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard EDC/NHS amine-coupling protocol.

  • Kinase Immobilization: Dilute the target kinase in 10 mM sodium acetate buffer (pH 5.0). Inject over the activated flow cell to achieve an immobilization level of ~1000 Response Units (RU). Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5). Leave one flow cell blank as a reference.

  • Analyte Injection: Prepare a 2-fold dilution series of the top-performing analogues (0.1 nM to 1000 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO). Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Self-Validation & Data Fitting: Perform double-referencing by subtracting the reference flow cell signal and the signal from blank buffer injections. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis: Advancing Receptor Interaction Studies. MDPI. Available at: [Link]

  • Quantitative Analysis of Kinase Interactions with Substrate Proteins using SPR. National Institutes of Health (NIH) PMC. Available at: [Link]

Comparative

Reproducibility in Scale-Up Synthesis of 6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine: Continuous Flow vs. Traditional Batch Processing

Executive Summary The compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3) is a highly versatile, functionalized pyrimidine building block widely utilized in the development of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS: 1490224-67-3) is a highly versatile, functionalized pyrimidine building block widely utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Its synthetic value lies in the orthogonal reactivity of the C6-chloride and the C4-methylamino group, coupled with the physicochemical tuning provided by the C2-methoxymethyl ether.

However, transitioning the synthesis of this intermediate from discovery-scale (milligrams) to process-scale (kilograms) presents severe reproducibility challenges. This guide objectively compares the traditional bench-scale batch synthesis with an optimized continuous flow scale-up route, detailing the mechanistic causality behind impurity formation and providing self-validating experimental protocols.

Mechanistic Causality: The SNAr Scale-Up Challenge

The synthesis of this building block relies on a Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloro-2-(methoxymethyl)pyrimidine and methylamine.

While SNAr reactions are fundamentally straightforward, they are highly exothermic. In a traditional batch reactor, as the scale increases, the surface-area-to-volume ratio ( A/V ) of the vessel decreases drastically. This physical limitation results in poor heat dissipation. When methylamine is added, localized temperature spikes (thermal runaways) occur at the point of reagent contact.

This excess thermal energy provides the activation energy necessary for a secondary SNAr reaction. The newly formed mono-substituted product reacts with additional methylamine, leading to the formation of the undesired bis-substituted impurity (2-(methoxymethyl)-N4,N6-dimethylpyrimidine-4,6-diamine). Continuous flow microfluidic methods have shown great potential to achieve faster and highly selective SNAr transformations by mitigating these thermal gradients[1].

SNAr_Pathway SM 4,6-Dichloro-2-(methoxymethyl)pyrimidine (Starting Material) Prod 6-Chloro-2-(methoxymethyl)- N-methylpyrimidin-4-amine (Target Product) SM->Prod MeNH2 (1.05 eq) SNAr 1 Fast, Exothermic Imp 2-(Methoxymethyl)-N4,N6- dimethylpyrimidine-4,6-diamine (Bis-substituted Impurity) Prod->Imp MeNH2 (Excess) SNAr 2 Heat-driven / Poor Mixing

Reaction pathway illustrating the causality of bis-substituted impurity formation during scale-up.

Experimental Workflows & Methodologies

To demonstrate the impact of reactor engineering on chemical output, we compare the traditional batch methodology against an optimized continuous flow protocol.

Method A: Traditional Bench-Scale Batch Route (The Alternative)

In batch chemistry, a large excess of methylamine is typically required to drive the reaction to completion, which inherently compromises regioselectivity.

Step-by-Step Protocol:

  • Preparation: Charge a 1 L jacketed glass reactor with 4,6-dichloro-2-(methoxymethyl)pyrimidine (50 g, 259 mmol) and tetrahydrofuran (THF, 500 mL).

  • Cooling: Set the jacket chiller to 0 °C and allow the internal temperature to equilibrate.

  • Dosing: Add methylamine (33% wt in absolute ethanol, 2.5 equivalents) dropwise via an addition funnel over 2 hours. Observation: Despite the chiller, internal temperature fluctuates between 5 °C and 18 °C due to the exothermic SNAr.

  • Maturation: Stir the reaction mixture for an additional 2 hours at room temperature.

  • Workup: Quench the reaction with deionized water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 200 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: The crude mixture contains ~16% of the bis-substituted impurity. Isolate the target product via silica gel column chromatography (Hexanes/EtOAc gradient).

Method B: Optimized Continuous Flow Route (The Product/Method)

Continuous plug-flow reactors (PFRs) offer near-instantaneous mixing and exceptional heat transfer, allowing for isothermal operation. This enables the use of exact stoichiometry, preventing over-reaction and facilitating C-N bond formations with exceptionally high space-time yields[2].

Step-by-Step Protocol (Self-Validating System):

  • Stream A Preparation: Dissolve 4,6-dichloro-2-(methoxymethyl)pyrimidine in THF to create a precise 1.0 M solution.

  • Stream B Preparation: Prepare a solution of methylamine (1.05 M) and N,N-Diisopropylethylamine (DIPEA) (1.2 M) in ethanol. Causality: DIPEA acts as the acid scavenger for the generated HCl, allowing the use of only 1.05 eq of the nucleophilic methylamine, mathematically preventing widespread bis-substitution.

  • Pumping & Mixing: Utilize dual HPLC pumps to deliver Stream A at 2.0 mL/min and Stream B at 2.0 mL/min into a high-turbulence PEEK T-mixer.

  • Reaction: Route the combined stream (total flow = 4.0 mL/min) through a 20 mL perfluoroalkoxy (PFA) coil reactor immersed in a 40 °C isothermal water bath. This dictates a strict residence time ( tres​ ) of exactly 5.0 minutes.

  • Pressure Control: Install a Back Pressure Regulator (BPR) set to 5 bar at the reactor outlet. Causality: This prevents the volatile methylamine from outgassing at 40 °C, ensuring the reaction remains a homogenous liquid phase.

  • Collection: Collect the effluent continuously.

Flow_Setup PumpA Pump A (2 mL/min): 1.0 M SM in THF Mixer High-Turbulence T-Mixer PumpA->Mixer PumpB Pump B (2 mL/min): 1.05 M MeNH2 + DIPEA PumpB->Mixer Reactor PFA Plug Flow Reactor Volume: 20 mL Temp: 40°C | Time: 5 min Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Cryst Continuous Crystallization BPR->Cryst

Continuous flow reactor schematic for the highly selective SNAr amination.

Quantitative Data Presentation

The transition from batch to flow yields striking improvements in both chemical purity and process efficiency. The data below summarizes the performance metrics of both methodologies.

Process ParameterMethod A (Traditional Batch)Method B (Continuous Flow)
Operating Scale 50 g (Batch)1.5 kg / day (Continuous)
Stoichiometry (MeNH₂) 2.50 equivalents1.05 equivalents
Reaction Time 4.0 hours5.0 minutes
Crude Purity (HPLC) 82%>98%
Bis-substituted Impurity ~16%<1%
Isolated Yield 68%92%
Space-Time Yield (STY) ~0.05 kg / L / h>3.50 kg / L / h
Purification Method Silica Gel ChromatographyDirect Anti-Solvent Crystallization

Downstream Processing: Crystallization vs. Chromatography

The most significant bottleneck in pharmaceutical scale-up is downstream purification. In Method A , the high concentration of the bis-substituted impurity necessitates silica gel chromatography. This technique is solvent-intensive, environmentally damaging, and virtually impossible to scale efficiently, resulting in an E-factor (kg waste / kg product) exceeding 150.

Because Method B suppresses the bis-substituted impurity to <1% through precise residence time and stoichiometric control, chromatography is entirely bypassed. The reactor effluent is simply concentrated in vacuo to remove THF/EtOH, followed by the continuous addition of water (anti-solvent). The target 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine precipitates cleanly as a white crystalline solid. This self-validating downstream protocol reduces the E-factor to <15, aligning with modern green chemistry mandates for active pharmaceutical ingredient (API) synthesis[3].

Conclusion

For the scale-up synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine, traditional batch processing fails to control the thermodynamic realities of the SNAr reaction, leading to poor regioselectivity and heavy reliance on chromatography. By transitioning to a continuous plug-flow regime, chemists can leverage superior mass and heat transfer to operate isothermally. This optimized methodology not only increases the isolated yield from 68% to 92% but also enables a scalable, chromatography-free crystallization process, establishing it as the definitive standard for producing this critical pyrimidine building block.

References

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions ACS Combinatorial Science[Link]

  • SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media ACS Sustainable Chemistry & Engineering[Link]

  • Intelligent Chemical Synthesis in an Undergraduate Teaching Laboratory: Continuous Flow Synthesis of SNAr Reaction with Automated Robot-Assisted Condition Screening Journal of Chemical Education[Link]

Sources

Validation

A Comparative Efficacy Analysis of Novel Pyrimidine Derivatives as Potential Cyclin-Dependent Kinase Inhibitors

This guide provides a comparative framework for evaluating the efficacy of the novel compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine against established cyclin-dependent kinase (CDK) inhibitors. As experime...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for evaluating the efficacy of the novel compound 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine against established cyclin-dependent kinase (CDK) inhibitors. As experimental data for this specific compound is not yet publicly available, we present it here as "Novel Compound-1" and provide the established methodologies and reference data required for a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting Cyclin-Dependent Kinases

The cell cycle is a fundamental process that ensures the faithful replication and division of cells. This process is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In concert with their regulatory cyclin partners, CDKs drive the cell through its various phases.[1] Dysregulation of the CDK signaling pathway, particularly the Cyclin D-CDK4/6-Retinoblastoma (Rb) axis, is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][2]

This pathway acts as a critical checkpoint controlling the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle.[2] Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate the retinoblastoma tumor suppressor protein (Rb).[3][4] This inactivation releases the E2F transcription factor, which in turn promotes the expression of genes necessary for DNA replication and cell cycle progression.[4][5] Consequently, inhibiting CDK4 and CDK6 has emerged as a pivotal therapeutic strategy in oncology, particularly for hormone receptor-positive (HR+) breast cancers.[6][7]

This guide will compare the biochemical potency of our investigational compound, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (Novel Compound-1), against clinically approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—and a pan-CDK inhibitor, Flavopiridol.

Comparative Biochemical Potency: A Head-to-Head Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the reference compounds against a panel of key cell cycle-regulating CDKs. The data for Novel Compound-1 is presented as "To Be Determined" to highlight the experimental framework for its evaluation.

CompoundCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK6 (nM)CDK9 (nM)
Novel Compound-1 TBDTBDTBDTBDTBD
Palbociclib>10000>1000011[8][9]16[8][9]-
Ribociclib->100010[8]39[8]68[10]
Abemaciclib--2[8][11]10[8][11]-
Flavopiridol30[12][13]170[12][13]100[12][13]~40[14]20[15]

TBD: To Be Determined. Data for reference compounds are compiled from various sources and assay conditions may vary.

Interpretation of Data:

  • Palbociclib, Ribociclib, and Abemaciclib demonstrate high selectivity for CDK4 and CDK6 over other CDKs, which is a key characteristic of this class of drugs.[8] Abemaciclib is the most potent inhibitor of CDK4.[8][16]

  • Flavopiridol is a pan-CDK inhibitor, showing activity against multiple CDKs, which can lead to broader effects on the cell cycle and transcription but may also be associated with a different toxicity profile.[12][17]

  • The objective for Novel Compound-1 would be to determine its IC50 profile to understand its potency and selectivity, which will be crucial in predicting its therapeutic window and potential applications.

Signaling Pathway and Experimental Workflow

To understand the context of this comparative analysis, it is essential to visualize the targeted signaling pathway and the general workflow for evaluating a novel inhibitor.

Diagram: CDK4/6-Rb Signaling Pathway

CDK_Pathway cluster_0 Upstream Mitogenic Signals (e.g., Estrogen Receptor) cluster_1 G1 Phase Regulation cluster_2 S Phase Entry cluster_3 Therapeutic Intervention Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Induces CDK46_CyclinD Active Complex CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates (p) Rb_E2F Repressor Complex Rb->Rb_E2F Binds & Sequesters pRb p-Rb (Inactive) E2F E2F E2F->Rb_E2F Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Activates pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Novel_Compound Novel Compound-1 (6-chloro-2-(methoxymethyl)- N-methylpyrimidin-4-amine) Novel_Compound->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Rb pathway controls the G1-S checkpoint.

Diagram: Experimental Workflow for Inhibitor Efficacy Testing

Workflow A Step 1: Biochemical Assay (e.g., ADP-Glo™) B Determine IC50 against purified CDK enzymes A->B C Assess potency and selectivity B->C D Step 2: Cellular Proliferation Assay (e.g., MTT Assay) C->D Proceed with potent and selective compounds E Treat cancer cell lines with inhibitor D->E F Measure reduction in cell viability (GI50/IC50) E->F G Step 3: Mechanism of Action (Western Blot) F->G Confirm cellular activity H Analyze phosphorylation of Rb and cell cycle markers G->H I Confirm on-target effect H->I

Caption: A generalized workflow for evaluating a novel CDK inhibitor.

Experimental Protocols: A Guide to Reproducible Efficacy Testing

The following protocols provide detailed, step-by-step methodologies for determining the biochemical and cellular efficacy of a novel CDK inhibitor like 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine.

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the ADP concentration, and therefore, to kinase activity.

Materials:

  • Recombinant CDK enzymes (e.g., CDK4/CyclinD1, CDK6/CyclinD3)

  • Substrate (e.g., a generic kinase substrate or a specific Rb-derived peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[18]

  • ADP-Glo™ Kinase Assay Kit (Promega)[19]

  • Test compound (Novel Compound-1) and reference inhibitors, serially diluted in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and reference compounds in DMSO. Further dilute these into the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[20]

  • Enzyme Addition: Add 2 µL of the CDK enzyme solution to each well.[20]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final reaction volume is typically 5 µL.[19]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[18]

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[19][21]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[19][21]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for HR+ breast cancer)

  • Complete cell culture medium

  • Test compound (Novel Compound-1) and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[22]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[23]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or reference inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[23]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[22]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm.[22]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The provided framework establishes a clear path for the preclinical evaluation of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine as a potential CDK inhibitor. By benchmarking its biochemical potency and cellular efficacy against well-characterized inhibitors like Palbociclib, Ribociclib, and Abemaciclib, researchers can ascertain its potential as a novel therapeutic agent. The detailed protocols ensure that such a comparison is conducted with scientific rigor, yielding reproducible and reliable data.

Future studies should focus on executing these experiments to populate the comparative data table for "Novel Compound-1." Subsequent investigations should include Western blot analysis to confirm the on-target mechanism by assessing the phosphorylation status of Rb, cell cycle analysis via flow cytometry to demonstrate G1 arrest, and in vivo studies in relevant cancer models to establish preclinical proof-of-concept.

References

  • Frontiers. (n.d.). CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. Retrieved from [Link]

  • Liu, Y. (2025, June 11). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Preprints.org. Retrieved from [Link]

  • Breastcancer.org. (2026, January 29). What Are CDK4/6 Inhibitors? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of CDK4/6 inhibitors. Activation of upstream... Retrieved from [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PMCID: PMC8413345. Retrieved from [Link]

  • Dickson, M. A. (n.d.). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. PMCID: PMC6084825. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the retinoblastoma tumor suppressor pathway. Diverse... Retrieved from [Link]

  • Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Retrieved from [Link]

  • Chen, Y., et al. (2020). Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. PMCID: PMC7327867. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway. (B) CDK4/6... Retrieved from [Link]

  • Tarrar, E., et al. (2020). CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. MDPI. Retrieved from [Link]

  • Gelbert, L. M., et al. (n.d.). Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation. PMCID: PMC5752646. Retrieved from [Link]

  • Senderowicz, A. M. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. PubMed. Retrieved from [Link]

  • O'Brien, N. A., et al. (n.d.). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. PMCID: PMC5522338. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of flavopiridol in four CCA cell lines. The values were... Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell... Retrieved from [Link]

  • Hafner, M., et al. (n.d.). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. PMCID: PMC7237243. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • Goetz, M. P., et al. (2018, May 15). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. AACR Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). The retinoblastoma-E2F pathway. Phosphorylation by the CDK4/6 complex... Retrieved from [Link]

  • ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Kett, L. R., et al. (n.d.). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. PMCID: PMC6324688. Retrieved from [Link]

  • ResearchGate. (n.d.). List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). Retrieved from [Link]

  • Grela, E., et al. (2023, July 5). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMCID: PMC10323386. Retrieved from [Link]

  • Finn, R. S., et al. (n.d.). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. PMCID: PMC4998244. Retrieved from [Link]

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